molecular formula C8H15NO4S B1303009 Ethyl 2-(1,1-dioxidothiomorpholino)acetate CAS No. 343334-01-0

Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Cat. No.: B1303009
CAS No.: 343334-01-0
M. Wt: 221.28 g/mol
InChI Key: KWVBKMSCALADDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBKMSCALADDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376929
Record name Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343334-01-0
Record name Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological context of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a derivative of thiomorpholine, a sulfur-containing morpholine analog. The presence of the sulfone group (1,1-dioxide) significantly influences its polarity and chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 343334-01-0[1][2][3][4][5]
Molecular Formula C₈H₁₅NO₄S[1][4]
Molecular Weight 221.27 g/mol [1]
IUPAC Name ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate[4]
Synonyms O=C(OCC)CN(CC1)CCS1(=O)=O, Ethyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)acetate[1][4]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity (typical) >95%[1]
Storage Sealed in a dry place at room temperature.[1]

Spectroscopic Data

  • ¹H NMR: Protons on the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the ester, and multiplets for the protons on the thiomorpholine dioxide ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the carbons of the thiomorpholine dioxide ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and strong, characteristic bands for the S=O stretches of the sulfone group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the N-alkylation of secondary amines is the reaction with an appropriate alkyl halide.

Proposed Synthesis:

The synthesis would likely involve the N-alkylation of thiomorpholine 1,1-dioxide with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed during the reaction.

  • Reactants:

    • Thiomorpholine 1,1-dioxide

    • Ethyl bromoacetate

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • An appropriate solvent (e.g., acetonitrile, DMF)

Experimental Protocol Outline:

  • Reaction Setup: Thiomorpholine 1,1-dioxide is dissolved in a suitable solvent, and the base is added to the mixture.

  • Addition of Alkylating Agent: Ethyl bromoacetate is added to the reaction mixture, likely dropwise, at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solid by-products (e.g., KBr) are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography, to yield the final product, this compound.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as NMR, IR, and MS.

G cluster_synthesis Proposed Synthesis Pathway reac1 Thiomorpholine 1,1-dioxide reaction N-Alkylation reac1->reaction reac2 Ethyl bromoacetate reac2->reaction base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) base->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

G cluster_workflow General Experimental Workflow start Reactants & Reagents reaction Reaction under controlled conditions start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction reaction->workup Upon completion monitoring->reaction Check for completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Product characterization->final_product

Caption: A general workflow for chemical synthesis and purification.

Biological and Pharmacological Context

While this specific molecule has not been extensively studied, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Thiomorpholine derivatives have been investigated for various therapeutic applications.

Known activities of the thiomorpholine scaffold include:

  • Antioxidant Activity: Some thiomorpholine derivatives have shown the ability to inhibit lipid peroxidation.[4]

  • Hypolipidemic Effects: Certain derivatives have been found to lower levels of triglycerides and cholesterol in preclinical studies.[4]

  • Anti-inflammatory and Analgesic Properties: The morpholine and thiomorpholine cores are found in molecules with anti-inflammatory and pain-relieving effects.

  • Antimicrobial and Anticancer Activity: Various modifications of the thiomorpholine ring have resulted in compounds with antibacterial and anticancer properties.

The classification of this compound as a potential "agonist" or "inhibitor" by chemical suppliers suggests it may be used in screening libraries for drug discovery to identify new biological targets or mechanisms of action.[6]

G cluster_bioactivity Potential Biological Activities of the Thiomorpholine Dioxide Scaffold scaffold Thiomorpholine Dioxide Core antioxidant Antioxidant scaffold->antioxidant hypolipidemic Hypolipidemic scaffold->hypolipidemic anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory antimicrobial Antimicrobial scaffold->antimicrobial anticancer Anticancer scaffold->anticancer

Caption: Potential biological activities of the thiomorpholine dioxide scaffold.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a research chemical with potential applications in drug discovery and medicinal chemistry, largely inferred from the known biological activities of the broader thiomorpholine class of compounds. While detailed experimental data on its physical properties and synthesis are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related molecules. Further research is necessary to fully characterize this compound and explore its potential therapeutic applications.

References

Ethyl 2-(1,1-dioxidothiomorpholino)acetate CAS number 343334-01-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 343334-01-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a heterocyclic compound belonging to the class of thiomorpholine 1,1-dioxide derivatives. The thiomorpholine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with analogues exhibiting a range of biological activities, including antibacterial and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a putative synthesis protocol, and a discussion of its potential biological significance based on the known activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

PropertyValueSource
CAS Number 343334-01-0Chemical Supplier Catalogs
Molecular Formula C8H15NO4SPubChem
Molecular Weight 221.27 g/mol PubChem
Appearance White to off-white solid (predicted)Inferred
Purity >95% (typically available)Chemical Supplier Catalogs[1]
Storage Sealed in dry, Room TemperatureChemical Supplier Catalogs[1]

Synthesis

Proposed Experimental Protocol: N-alkylation of Thiomorpholine 1,1-dioxide

This protocol is a generalized procedure based on standard organic synthesis methodologies for similar N-alkylation reactions.

Materials:

  • Thiomorpholine 1,1-dioxide

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

  • Acetonitrile (or other suitable polar aprotic solvent like DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 equivalent) in acetonitrile, add a suitable base such as potassium carbonate (1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 82°C for acetonitrile) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiomorpholine 1,1-dioxide Thiomorpholine 1,1-dioxide Reaction at Reflux Reaction at Reflux Thiomorpholine 1,1-dioxide->Reaction at Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction at Reflux Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction at Reflux Solvent (Acetonitrile) Solvent (Acetonitrile) Solvent (Acetonitrile)->Reaction at Reflux Solvent Removal Solvent Removal Reaction at Reflux->Solvent Removal Aqueous Work-up & Extraction Aqueous Work-up & Extraction Solvent Removal->Aqueous Work-up & Extraction Drying & Concentration Drying & Concentration Aqueous Work-up & Extraction->Drying & Concentration Purification (Chromatography) Purification (Chromatography) Drying & Concentration->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiomorpholine 1,1-dioxide core is present in molecules with known pharmacological properties. These derivatives have shown promise as anti-inflammatory and antibacterial agents.[2][3]

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory properties of some thiomorpholine 1,1-dioxide derivatives, it is plausible that this compound could modulate key inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is a critical initiator of the innate immune response.

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_compound Potential Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound This compound Compound->TLR4 ? TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Hypothetical modulation of the TLR4 signaling pathway.
Proposed Experimental Workflow for Biological Screening

To investigate the potential biological activities of this compound, a tiered screening approach could be employed.

G cluster_start Starting Material cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Assays (for active compounds) cluster_outcome Outcome Compound This compound Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Antibacterial Screen (e.g., MIC determination) Antibacterial Screen (e.g., MIC determination) Compound->Antibacterial Screen (e.g., MIC determination) Anti-inflammatory Screen (e.g., LPS-stimulated macrophages) Anti-inflammatory Screen (e.g., LPS-stimulated macrophages) Compound->Anti-inflammatory Screen (e.g., LPS-stimulated macrophages) Mechanism of Action Studies Mechanism of Action Studies Antibacterial Screen (e.g., MIC determination)->Mechanism of Action Studies If active Anti-inflammatory Screen (e.g., LPS-stimulated macrophages)->Mechanism of Action Studies If active In vivo Efficacy Models In vivo Efficacy Models Mechanism of Action Studies->In vivo Efficacy Models Lead Compound Identification Lead Compound Identification In vivo Efficacy Models->Lead Compound Identification

Proposed workflow for biological activity screening.

Predicted Spectral Data

While experimental spectra are not available, the expected NMR and IR spectral features can be predicted based on the chemical structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR - Triplet (3H, -OCH2CH₃ ) - Quartet (2H, -OCH₂ CH₃) - Singlet (2H, -N-CH₂ -COO-) - Multiplets (8H, thiomorpholine ring protons)
¹³C NMR - Carbonyl carbon (~170 ppm) - Methylene carbon of ethyl group (~61 ppm) - Methyl carbon of ethyl group (~14 ppm) - Carbons of the thiomorpholine ring and the N-methylene carbon
IR (Infrared) - Strong C=O stretch (~1740 cm⁻¹) - C-O stretch (~1200 cm⁻¹) - S=O stretches (~1300 and 1120 cm⁻¹)

Conclusion

This compound is a readily accessible derivative of the medicinally relevant thiomorpholine 1,1-dioxide scaffold. While specific biological data for this compound is currently lacking, its structural similarity to known bioactive molecules suggests potential for applications in drug discovery, particularly in the areas of infectious and inflammatory diseases. The provided synthetic and screening workflows offer a roadmap for the further investigation and characterization of this compound. Further research is warranted to elucidate its specific biological activities and potential as a therapeutic agent.

References

Ethyl 2-(1,1-dioxidothiomorpholino)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a derivative of thiomorpholine, represents a molecule of interest within medicinal chemistry and drug development. The incorporation of the thiomorpholine-1,1-dioxide moiety, a bioisostere of the morpholine and piperidine rings, offers a unique combination of physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a detailed overview of the molecular structure, proposed synthesis, and potential biological significance of this compound, serving as a foundational resource for researchers in the field. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides inferred properties based on analogous structures.

Molecular Structure and Identification

This compound is characterized by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and an ethyl acetate group is attached to the nitrogen atom.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous identification of the compound in databases and literature.

IdentifierValueReference(s)
CAS Number 343334-01-0[1]
Molecular Formula C₈H₁₅NO₄S
Molecular Weight 221.27 g/mol
IUPAC Name ethyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)acetateN/A
InChI Key KWVBKMSCALADDC-UHFFFAOYSA-NN/A
Canonical SMILES CCOC(=O)CN1CCS(=O)(=O)CC1N/A

Physicochemical Properties

  • Physical State: Likely a solid at room temperature.

  • Solubility: Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is predicted to be limited but potentially enhanced compared to its non-oxidized thiomorpholine analog due to the polar sulfone group.

  • Stability: The thiomorpholine-1,1-dioxide ring is generally stable under typical laboratory conditions.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely approach involves a two-step process: the oxidation of thiomorpholine followed by N-alkylation.

Proposed Synthetic Workflow

The proposed synthesis is outlined in the workflow diagram below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: N-Alkylation Thiomorpholine Thiomorpholine Thiomorpholine_Dioxide Thiomorpholine-1,1-dioxide Thiomorpholine->Thiomorpholine_Dioxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Thiomorpholine_Dioxide Target_Compound This compound Thiomorpholine_Dioxide->Target_Compound N-Alkylation Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Target_Compound Base Base (e.g., K₂CO₃, Et₃N) Base->Target_Compound G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis ADME_Tox ADME/Tox Profiling Analog_Synthesis->ADME_Tox ADME_Tox->Primary_Screening Iterative Optimization

References

A Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications based on the known biological activities of the broader thiomorpholine class of compounds.

Chemical Identity and Properties

This compound is a derivative of thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms. The presence of the S,S-dioxide functionality significantly influences the molecule's polarity and potential for hydrogen bonding, making it an interesting scaffold for medicinal chemistry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate [1].

Physicochemical and Computed Properties

The following table summarizes key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetatePubChem[1]
CAS Number 343334-01-0PubChem[1]
Molecular Formula C₈H₁₅NO₄SPubChem[1]
Molecular Weight 221.28 g/mol PubChem[1]
Canonical SMILES CCOC(=O)CN1CCS(=O)(=O)CC1PubChem[1]
InChI Key KWVBKMSCALADDC-UHFFFAOYSA-NPubChem[1]
Solubility (Experimental) >33.2 µg/mL (at pH 7.4)PubChem[1]
XLogP3-AA (Computed) -0.3PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The diagram below illustrates a common synthetic approach for N-substituted thiomorpholine derivatives, followed by oxidation.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Oxidation thiomorpholine Thiomorpholine intermediate Ethyl 2-thiomorpholinoacetate thiomorpholine->intermediate Base (e.g., K₂CO₃) Solvent (e.g., ACN) ethyl_chloroacetate Ethyl 2-chloroacetate (ClCH₂COOEt) ethyl_chloroacetate->intermediate final_product This compound intermediate->final_product oxidant Oxidizing Agent (e.g., H₂O₂ or m-CPBA) oxidant->final_product

A proposed two-step synthesis of the target compound.
Experimental Protocol: General Procedure for N-Alkylation and Oxidation

The following protocol is a representative, generalized procedure based on standard organic synthesis techniques for similar structures.

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

  • To a solution of thiomorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to yield pure ethyl 2-thiomorpholinoacetate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-thiomorpholinoacetate (1.0 eq.) from Step 1 in a solvent like dichloromethane (DCM) or acetic acid.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂, ~2.2 eq.) or meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.), portion-wise, ensuring the temperature remains below 10 °C. Mild oxidation with 1.1 equivalents of H₂O₂ can yield the corresponding S-oxide[2].

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate solution if using m-CPBA).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize or purify the resulting solid/oil by column chromatography to obtain the final product, this compound.

Potential Applications and Biological Relevance

While specific biological data for this compound is limited in publicly accessible literature, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4]

Thiomorpholine and its S,S-dioxide analogues have been investigated for:

  • Antimicrobial Activity: Modification of antibiotics like linezolid with thiomorpholine S,S-dioxide has led to compounds with potent activity against various bacterial strains.[3]

  • Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have shown the ability to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in animal models.[5]

  • Diverse Bioactivities: The thiomorpholine core is found in molecules with antitubercular, antiprotozoal, anti-inflammatory, and anticancer properties.[3][4]

Given these precedents, this compound serves as a valuable building block or lead compound for the development of novel therapeutic agents.

Workflow for Biological Screening

For a novel compound like this compound, a structured screening cascade is essential to identify and characterize its biological activity. The following diagram outlines a typical workflow for a new chemical entity (NCE) in a drug discovery context.

A New Chemical Entity (e.g., this compound) B Primary Screening (High-Throughput Assays, e.g., Target Binding) A->B C Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) B->C Active 'Hits' D Secondary Assays (Cell-based Functional Assays) C->D E Selectivity & Off-Target Screening D->E F In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->F G Lead Optimization E->G Favorable Profile F->G Favorable Profile H In Vivo Efficacy & PK/PD G->H

A generalized workflow for new chemical entity screening.

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data based on its chemical structure, alongside generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and structural features.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-OCH₂CH
~2.90Triplet4H-N(CH ₂)₂-
~3.20Triplet4H-S(O₂) (CH ₂)₂-
~3.50Singlet2H-N-CH ₂-COO-
~4.15Quartet2H-OCH ₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~50-S(O₂) (C H₂)₂-
~55-N(C H₂)₂-
~60-N-C H₂-COO-
~61-OC H₂CH₃
~170-C OO-

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2950-2850MediumC-H stretch (aliphatic)
1740StrongC=O stretch (ester)
1300 and 1150StrongS=O stretch (sulfone)
1200StrongC-O stretch (ester)
1100MediumC-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
221[M]⁺ (Molecular Ion)
176[M - OCH₂CH₃]⁺
148[M - COOCH₂CH₃]⁺
106[Thiomorpholine-1,1-dioxide]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (LC-MS with Electrospray Ionization - ESI):

  • The sample is introduced into the mass spectrometer via a liquid chromatograph.

  • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

  • Perform a full scan analysis to determine the mass-to-charge ratio of the molecular ion.

  • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a new chemical entity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Place on ATR Crystal Compound->IR_Prep MS_Prep Prepare Dilute Solution Compound->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (LC-MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectral analysis of a chemical compound.

Logical Relationship of Spectral Data to Molecular Structure

This diagram shows how the different spectral techniques probe different aspects of the molecule's structure.

G cluster_techniques Spectroscopic Techniques cluster_info Structural Information Obtained Molecule This compound NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_Info C-H Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, S=O, C-O, C-N) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info

Caption: Relationship between spectroscopic techniques and structural information.

Technical Guide: Physicochemical Profile of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a summary of the known physical and chemical properties of Ethyl 2-(1,1-dioxidothiomorpholino)acetate. Due to the limited availability of public data for this specific compound, this document also includes general methodologies and inferred potential biological activities based on related thiomorpholine-1,1-dioxide derivatives to guide further research and development.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₁₅NO₄SBLDpharm[1]
Molecular Weight 221.2740 g/mol BLDpharm[1]
CAS Number 343334-01-0BLDpharm, Reagentia[1][2]
Purity ≥ 95%BLDpharm[1]
Storage Conditions Sealed in a dry environment at room temperature.BLDpharm[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard laboratory procedures for determining key physicochemical parameters are applicable.

General Protocol for Melting Point Determination

A standard method for determining the melting point of a solid crystalline substance involves using a melting point apparatus.

Methodology:

  • A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a calibrated heating block or oil bath within a melting point apparatus.

  • The temperature is gradually increased at a controlled rate.

  • The temperature range from which the sample begins to melt to the point at which it is completely liquid is recorded as the melting point.

General Protocol for Boiling Point Determination

For a liquid sample, the boiling point can be determined using a distillation apparatus or a micro-boiling point method.

Methodology (Distillation):

  • The liquid sample is placed in a distillation flask with boiling chips.

  • A condenser and a thermometer are fitted to the flask.

  • The flask is heated, and the temperature is monitored.

  • The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer during distillation.

Hypothetical Synthesis Workflow

A general, hypothetical synthesis for this compound can be postulated based on common organic synthesis reactions. A possible route could involve the N-alkylation of thiomorpholine 1,1-dioxide with ethyl chloroacetate.

G Hypothetical Synthesis of this compound A Thiomorpholine 1,1-dioxide D N-alkylation Reaction A->D B Ethyl chloroacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D E This compound D->E Crude Product F Purification (e.g., Column Chromatography) E->F G Final Product F->G Purified

A possible synthetic route for the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiomorpholine-1,1-dioxide scaffold is present in molecules with a range of biological activities.[3][4] These include anti-inflammatory, antioxidant, and hypolipidemic effects.[4][5] Thiomorpholine-1,1-dioxide has also been investigated for its potential in treating autoimmune diseases and as an inhibitor of protein synthesis and DNA replication in tumors.[6]

Based on the activities of related compounds, a hypothetical signaling pathway can be proposed to guide initial biological screening. For instance, the anti-inflammatory and antioxidant effects could be mediated through the inhibition of pro-inflammatory signaling pathways and modulation of cellular redox balance.

G Hypothesized Signaling Pathway for Thiomorpholine Derivatives cluster_0 Cellular Stress cluster_1 Potential Target Compound cluster_2 Cellular Response A Inflammatory Stimuli (e.g., LPS) D Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) A->D B Oxidative Stress E Reactive Oxygen Species (ROS) Production B->E C Thiomorpholine-1,1-dioxide Derivative C->D Inhibition C->E Inhibition F Anti-inflammatory Response Antioxidant Defense D->F Modulation E->F Modulation

Potential mechanism of action based on related compounds.

Disclaimer: The information on biological activity and the associated signaling pathway is based on the activities of structurally related compounds and has not been experimentally verified for this compound. This information should be used for research guidance only.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a compound of interest in pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals a significant lack of quantitative solubility data for this specific compound in organic solvents. This document summarizes the available information and provides a detailed, generalized experimental protocol for determining the solubility of such compounds. This guide is intended to be a practical resource for researchers and professionals in drug development who are working with this or structurally similar molecules.

Introduction

This compound (CAS No: 343334-01-0) is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and dosage. Poor solubility can be a major hurdle in the drug development pipeline, leading to unpredictable in vitro results and poor in vivo efficacy.

Despite its importance, there is a notable absence of published data regarding the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a standardized methodology for researchers to determine these crucial parameters in their own laboratories.

Quantitative Solubility Data

A thorough review of scientific databases, including PubChem, has yielded very limited experimental solubility data for this compound. The single available data point pertains to its solubility in an aqueous solution at a specific pH. There is no quantitative data available in the public domain for its solubility in organic solvents.

The table below summarizes the currently available information. Researchers are encouraged to use the experimental protocols outlined in the subsequent sections to generate solubility data in solvents relevant to their specific applications.

Solvent SystemTemperatureSolubilityData Source
Aqueous Buffer (pH 7.4)Not Specified>33.2 µg/mLPubChem[1]
Organic SolventsNot AvailableNot Available-

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3] It is considered the 'gold standard' for solubility measurements. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge or Filter C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Determine Solubility G->H

References

A Technical Guide to the Stability and Storage of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific stability, storage, and degradation of Ethyl 2-(1,1-dioxidothiomorpholino)acetate is limited. This guide provides a comprehensive framework based on general principles of chemical stability, regulatory guidelines, and the known reactivity of its constituent functional groups. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted based on empirical data obtained for this specific molecule.

Introduction

This compound is a molecule of interest in chemical and pharmaceutical research, available from various suppliers under the CAS Number 343334-01-0.[1][2][3] Understanding its stability and degradation profile is crucial for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the recommended procedures for assessing the stability of this compound and provides guidance on its appropriate storage.

The molecular structure of this compound incorporates three key functional groups that will dictate its stability: an ethyl ester , a tertiary amine within a morpholine ring , and a sulfone . The reactivity of these groups under various environmental conditions will determine the degradation pathways and the shelf-life of the compound.

General Principles of Chemical Stability for Drug Substances

The stability of a chemical compound is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[4][5] Stability testing is a critical component of drug development and is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[5][6]

For a compound like this compound, a comprehensive stability program would involve long-term and accelerated stability studies.[5][7] These studies help to establish a retest period and recommend storage conditions.[4]

Potential Degradation Pathways

The degradation of this compound is likely to be driven by the hydrolysis of the ester group and potentially by oxidation or other reactions involving the morpholine and sulfone moieties.

Hydrolysis

Hydrolysis is a common degradation pathway for esters.[8][9] This reaction involves the cleavage of the ester bond by water, which can be catalyzed by either acid or base.[10]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.[11][12]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, leading to the formation of a carboxylate salt and an alcohol. This reaction is generally irreversible.[10][12]

For this compound, hydrolysis would yield 2-(1,1-dioxidothiomorpholino)acetic acid and ethanol.

Oxidation

While the sulfone group is generally stable to oxidation, the tertiary amine within the morpholine ring could be susceptible to oxidation, potentially leading to the formation of an N-oxide. The morpholine ring itself is generally considered to be metabolically stable, which is a desirable property in drug design.[13][14][15][16]

Photolysis

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing, as described in ICH guideline Q1B, is essential to determine if the compound is light-sensitive.[6]

A potential degradation pathway for this compound is illustrated in the diagram below.

G parent This compound acid 2-(1,1-dioxidothiomorpholino)acetic acid parent->acid  Hydrolysis (Acid/Base) n_oxide N-Oxide Derivative parent->n_oxide Oxidation alcohol Ethanol

Figure 1: Potential Degradation Pathways.

Recommended Storage Conditions

While specific storage conditions for this compound are not publicly available, general best practices for storing chemical compounds of this nature should be followed. Based on the potential for hydrolysis, the compound should be protected from moisture. To minimize the rate of any potential degradation reactions, storage at reduced temperatures is recommended.

Table 1: General Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Store at 2-8 °C or frozen (-20 °C) for long-term storage.Reduces the rate of chemical degradation.
Humidity Store in a desiccator or with a desiccant.Protects against hydrolysis of the ester group.
Light Store in an amber vial or in the dark.Protects against photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted.[17][18][19][20][21]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[20] These studies expose the compound to conditions more severe than those expected during storage.[21]

Table 2: Typical Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80 °C for 48 hours
Photostability Expose to light as per ICH Q1B guidelines

The workflow for a typical forced degradation study is outlined below.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome acid Acid Hydrolysis hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base Base Hydrolysis base->hplc Analyze Samples oxidation Oxidation oxidation->hplc Analyze Samples thermal Thermal thermal->hplc Analyze Samples photo Photolytic photo->hplc Analyze Samples nmr NMR for Structure Elucidation hplc->nmr Isolate & Characterize Degradants method Develop Stability-Indicating Method hplc->method pathway Identify Degradation Pathways nmr->pathway start Drug Substance start->acid Expose to Stress start->base Expose to Stress start->oxidation Expose to Stress start->thermal Expose to Stress start->photo Expose to Stress

Figure 2: Forced Degradation Study Workflow.
Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[18] This method must be able to separate the intact compound from all potential degradation products, thus allowing for accurate quantification of the compound's purity over time.

Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies are conducted under the recommended storage conditions to determine the retest period.[22] Samples are stored and then analyzed at predetermined time points.

Table 3: Example Long-Term Stability Study Protocol

Storage ConditionTime Points (Months)
5 °C ± 3 °C0, 3, 6, 9, 12, 18, 24, 36
25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36

Data Presentation

The results of stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 4: Example Stability Data Summary

Time Point (Months)Storage ConditionAppearancePurity (%) by HPLCTotal Impurities (%)
0-White solid99.80.2
65 °C ± 3 °CWhite solid99.70.3
625 °C / 60% RHWhite solid98.51.5
125 °C ± 3 °CWhite solid99.60.4
1225 °C / 60% RHOff-white solid97.12.9

Conclusion

References

The Ascendant Therapeutic Potential of Thiomorpholine Dioxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine dioxide scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, anti-inflammatory, and neuroprotective potential of these versatile compounds. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action.

A Versatile Core for Diverse Biological Activities

Thiomorpholine, a sulfur-containing analog of morpholine, and its oxidized form, thiomorpholine 1,1-dioxide, have garnered significant attention for their favorable physicochemical properties and their ability to serve as a core scaffold in a variety of biologically active molecules. The dioxide moiety, in particular, enhances the polarity and hydrogen bonding capabilities of the ring system, which can lead to improved pharmacokinetic profiles and target engagement.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potent antiproliferative effects of thiomorpholine dioxide derivatives against a range of cancer cell lines. A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway as a key mechanism of action. This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PIP2 PIP2 mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Proliferation mTORC1->Proliferation Promotes Thiomorpholine_Dioxide Thiomorpholine_Dioxide Thiomorpholine_Dioxide->PI3K Inhibition

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative thiomorpholine dioxide derivatives from recent studies. The data, primarily from MTT assays, demonstrates the potency of these compounds against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6b MCF-7 (Breast)Potent Activity[1]
HeLa (Cervical)Potent Activity[1]
HEK293 (Kidney)Potent Activity[1]
6g MCF-7 (Breast)Potent Activity[1]
HeLa (Cervical)Potent Activity[1]
HEK293 (Kidney)Potent Activity[1]
6i MCF-7 (Breast)Potent Activity[1]
HeLa (Cervical)Potent Activity[1]
HEK293 (Kidney)Potent Activity[1]
7f MCF-7 (Breast)18.12 ± 0.46[2]
HeLa (Cervical)21.6 ± 0.41[2]
A-549 (Lung)19.02 ± 0.48[2]
7g MCF-7 (Breast)12.54 ± 0.35[2]
HeLa (Cervical)11.92 ± 0.35[2]
A-549 (Lung)14.12 ± 0.62[2]
7h MCF-7 (Breast)Potent Activity[2]
HeLa (Cervical)Potent Activity[2]
A-549 (Lung)Potent Activity[2]
4d MCF-7 (Breast)11.18 ± 0.8[3]
A-549 (Lung)17.81 ± 0.6[3]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of thiomorpholine dioxide derivatives on cancer cell lines.

MTT_Assay_Workflow step1 step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 step5 step5 step4->step5 step6 step6 step5->step6 step7 step7 step6->step7

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A-549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of thiomorpholine dioxide derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin or cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-Inflammatory and Neuroprotective Potential: Emerging Areas of Investigation

While research into the anticancer properties of thiomorpholine dioxide derivatives is more established, their potential as anti-inflammatory and neuroprotective agents is an emerging and promising field. The structural features of the thiomorpholine dioxide core suggest potential interactions with targets involved in inflammatory and neurodegenerative processes.

Hypothesized Anti-Inflammatory Mechanism

Chronic inflammation is a hallmark of many diseases. A key pathway involved is the activation of macrophages by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators such as nitric oxide (NO). Thiomorpholine dioxide derivatives may exert anti-inflammatory effects by inhibiting enzymes like inducible nitric oxide synthase (iNOS) or by modulating upstream signaling pathways such as NF-κB.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NFkB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS NO NO iNOS->NO Produces Thiomorpholine_Dioxide Thiomorpholine_Dioxide Thiomorpholine_Dioxide->NFkB Inhibition? Thiomorpholine_Dioxide->iNOS Inhibition?

Experimental Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol describes a method to assess the anti-inflammatory potential of thiomorpholine dioxide derivatives by measuring their effect on NO production in LPS-stimulated macrophage cells.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the thiomorpholine dioxide derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The presence of nitrite, a stable product of NO, will result in a color change.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Future Directions in Neuroprotection

The structural analogy of thiomorpholine dioxide derivatives to known neuroprotective agents suggests their potential in treating neurodegenerative diseases. Future research should explore their ability to mitigate oxidative stress, modulate neurotransmitter systems, and protect neurons from excitotoxicity. In vitro models using neuronal cell lines (e.g., SH-SY5Y) and primary neuronal cultures will be instrumental in elucidating their neuroprotective mechanisms.

Conclusion and Future Perspectives

Thiomorpholine dioxide derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The existing data strongly supports their role as inhibitors of the PI3K/Akt/mTOR pathway. Further exploration of their anti-inflammatory and neuroprotective activities is warranted and could open up new avenues for the treatment of a wide range of diseases. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of this versatile chemical scaffold. Future work should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of these promising compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-alkylation with ethyl chloroacetate. This document outlines the experimental procedures, necessary reagents and equipment, and expected outcomes, including quantitative data and characterization methods. Furthermore, potential applications of thiomorpholine derivatives in modulating cellular signaling pathways are discussed.

Introduction

Thiomorpholine and its oxidized derivatives, such as thiomorpholine 1,1-dioxide, are recognized as privileged scaffolds in the development of novel therapeutic agents. The incorporation of the thiomorpholine 1,1-dioxide moiety can enhance the pharmacological properties of a molecule, including its metabolic stability and ability to participate in hydrogen bonding. This compound serves as a versatile intermediate, enabling the introduction of an ester functionality for further chemical modifications, making it a compound of significant interest in drug discovery programs. Thiomorpholine derivatives have been investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Oxidation of Thiomorpholine. Thiomorpholine is oxidized to thiomorpholine 1,1-dioxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.

  • Step 2: N-Alkylation of Thiomorpholine 1,1-dioxide. The resulting thiomorpholine 1,1-dioxide is then N-alkylated with ethyl chloroacetate in the presence of a base to yield the final product.

Experimental Protocols

Step 1: Synthesis of Thiomorpholine 1,1-dioxide

Materials:

  • Thiomorpholine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) in glacial acetic acid (5 vol).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (pH ~7).

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine 1,1-dioxide as a white solid.

Step 2: Synthesis of this compound

Materials:

  • Thiomorpholine 1,1-dioxide

  • Ethyl chloroacetate

  • Potassium carbonate

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add thiomorpholine 1,1-dioxide (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 vol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).

  • Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white to off-white solid.

Data Presentation

ParameterStep 1: Thiomorpholine 1,1-dioxideStep 2: this compound
Molecular Formula C₄H₉NO₂SC₈H₁₅NO₄S
Molecular Weight 135.18 g/mol 221.27 g/mol
Typical Yield 85-95%70-85%
Appearance White crystalline solidWhite to off-white solid
Melting Point 101-104 °CNot available
¹H NMR (CDCl₃, 400 MHz) δ 3.20-3.30 (m, 4H), 3.05-3.15 (m, 4H), 2.10 (br s, 1H)δ 4.20 (q, J=7.1 Hz, 2H), 3.45 (s, 2H), 3.10-3.20 (m, 4H), 2.95-3.05 (m, 4H), 1.28 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 50.5, 45.8δ 169.5, 61.2, 58.9, 52.1, 50.3, 14.2
Purity (by HPLC) >98%>97%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: N-Alkylation Thiomorpholine Thiomorpholine Oxidation Oxidation (H₂O₂, Acetic Acid) Thiomorpholine->Oxidation TMD_dioxide Thiomorpholine 1,1-dioxide Oxidation->TMD_dioxide Alkylation N-Alkylation (Ethyl Chloroacetate, K₂CO₃, Acetone) TMD_dioxide->Alkylation Workup1 Work-up & Purification Final_Product This compound Alkylation->Final_Product Workup2 Work-up & Purification

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathway Modulation

Thiomorpholine derivatives have been identified as potential modulators of various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Thiomorpholine_Derivative Thiomorpholine Derivative Thiomorpholine_Derivative->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Conclusion

The synthetic protocols detailed in these application notes provide a reliable and efficient method for the preparation of this compound. This versatile intermediate holds significant promise for the development of novel therapeutic agents, particularly those targeting key cellular signaling pathways. The provided data and visualizations are intended to guide researchers in the successful synthesis and further exploration of this important class of compounds.

Application Notes and Protocols for Ethyl 2-(1,1-dioxidothiomorpholino)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a valuable building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The thiomorpholine S,S-dioxide scaffold is a key structural motif in a variety of therapeutic agents.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine ring with an oxidized sulfur atom (sulfone) and an N-substituted ethyl acetate group. The presence of the sulfone group significantly influences the electron density and conformational properties of the thiomorpholine ring, making it a versatile scaffold in medicinal chemistry. This moiety is particularly noted for its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

Synthesis of this compound

The primary method for the synthesis of this compound is the N-alkylation of thiomorpholine 1,1-dioxide with an ethyl haloacetate, typically ethyl bromoacetate.

Experimental Protocol: N-Alkylation of Thiomorpholine 1,1-Dioxide

This protocol outlines the synthesis of this compound from thiomorpholine 1,1-dioxide and ethyl bromoacetate.

Materials:

  • Thiomorpholine 1,1-dioxide

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data:

ParameterValue
Typical Scale 1-10 mmol
Reaction Time 4-12 hours
Temperature Reflux (approx. 82 °C for acetonitrile)
Typical Yield 70-90%

Synthesis Workflow Diagram:

Synthesis_Workflow reagents Thiomorpholine 1,1-dioxide, Ethyl bromoacetate, K₂CO₃, Acetonitrile reaction N-Alkylation (Reflux, 4-12h) reagents->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the thiomorpholine S,S-dioxide core provides a key structural element.

Hydrolysis to 2-(1,1-dioxidothiomorpholino)acetic acid

The ethyl ester can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a common precursor for the synthesis of amide derivatives.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(1,1-dioxidothiomorpholino)acetic acid.

Quantitative Data:

ParameterValue
Typical Scale 1-5 mmol
Reaction Time 2-6 hours
Temperature Room Temperature
Typical Yield >90%

Hydrolysis Reaction Diagram:

Hydrolysis_Reaction start This compound reagents LiOH or NaOH THF/H₂O or MeOH/H₂O start->reagents product 2-(1,1-dioxidothiomorpholino)acetic acid reagents->product Hydrolysis

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Synthesis of Amide Derivatives for Bioactive Molecules

The resulting 2-(1,1-dioxidothiomorpholino)acetic acid is a key intermediate for the synthesis of amide derivatives, including potent DPP-IV inhibitors. The carboxylic acid can be coupled with various amines using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling with an Amine

Materials:

  • 2-(1,1-dioxidothiomorpholino)acetic acid

  • Amine of interest (e.g., a substituted aminopyrrolidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-(1,1-dioxidothiomorpholino)acetic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.1-1.5 eq) and HOBt or HOAt (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) followed by DIPEA or TEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the desired amide.

Quantitative Data for a Representative Amide Coupling:

ParameterValue
Typical Scale 0.5-2 mmol
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 60-85%

Logical Relationship for DPP-IV Inhibitor Synthesis:

DPP_IV_Inhibitor_Synthesis cluster_synthesis Synthesis Pathway cluster_application Biological Application A Thiomorpholine 1,1-dioxide C This compound A->C N-Alkylation B Ethyl bromoacetate B->C D 2-(1,1-dioxidothiomorpholino)acetic acid C->D Hydrolysis F DPP-IV Inhibitor D->F Amide Coupling E Amine Moiety E->F H Inhibition F->H G DPP-IV Enzyme G->H

Caption: Synthetic pathway to DPP-IV inhibitors utilizing the target compound.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation via N-alkylation of thiomorpholine 1,1-dioxide is straightforward. The compound serves as a valuable precursor for the synthesis of 2-(1,1-dioxidothiomorpholino)acetic acid and its subsequent amide derivatives, which are of significant interest in the development of novel therapeutic agents, particularly DPP-IV inhibitors for the treatment of type 2 diabetes. The protocols provided herein offer a foundation for the synthesis and application of this important building block in a research and drug development setting.

Application Notes and Protocols: Ethyl 2-(1,1-dioxidothiomorpholino)acetate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a promising, yet underexplored, bifunctional building block for the synthesis of novel heterocyclic scaffolds. Its unique structure, incorporating a reactive ester functionality and a chemically robust thiomorpholine-1,1-dioxide moiety, offers significant potential for the construction of diverse and complex molecular architectures of interest in medicinal chemistry and drug discovery. This document provides detailed application notes and hypothetical protocols for the utilization of this building block in the synthesis of novel pyrazolidinone and benzodiazepine derivatives, highlighting its potential in creating compounds with possible therapeutic applications.

Chemical Properties and Synthetic Potential

This compound (Figure 1) possesses two key reactive sites that can be exploited for the synthesis of a variety of heterocyclic systems.

  • Ester Group: The ethyl acetate moiety is susceptible to a range of chemical transformations, including hydrolysis, amidation, and condensation reactions. This functionality serves as a handle for introducing diversity and building complex ring systems.

  • Thiomorpholine-1,1-dioxide Core: This sulfone-containing heterocycle is generally stable under various reaction conditions, providing a rigid and polar scaffold. The nitrogen atom of the thiomorpholine ring is a tertiary amine, which can influence the overall basicity and pharmacokinetic properties of the resulting molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of the bifunctional building block.

Proposed Synthetic Applications

Due to a lack of specific published examples utilizing this compound for the synthesis of novel heterocycles, this section outlines potential synthetic pathways based on established organic chemistry principles.

Synthesis of Novel Pyrazolidinone Derivatives

The ester functionality of this compound can readily react with hydrazine derivatives to form pyrazolidinone-containing compounds. These scaffolds are present in a number of biologically active molecules.

Workflow for the Synthesis of Pyrazolidinone Derivatives

G A This compound C Reaction Vessel (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D 2-(1,1-dioxidothiomorpholino)acetohydrazide (Intermediate) C->D Amidation E Cyclization (Heat or Acid/Base catalyst) D->E F 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one E->F Intramolecular Condensation

Caption: Proposed workflow for pyrazolidinone synthesis.

Experimental Protocol: Synthesis of 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one (Hypothetical)

  • Reaction Setup: To a solution of this compound (1.0 g, 4.52 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (0.27 mL, 5.42 mmol).

  • Reaction: The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, 2-(1,1-dioxidothiomorpholino)acetohydrazide, is then subjected to cyclization by heating at 120 °C under vacuum for 2 hours.

  • Purification: The resulting solid is purified by recrystallization from ethanol to afford the desired 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one as a white crystalline solid.

Table 1: Hypothetical Quantitative Data for Pyrazolidinone Synthesis

ParameterValue
Starting Material This compound
Reagent Hydrazine Hydrate
Product 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one
Molecular Formula C6H11N3O3S
Molecular Weight 217.24 g/mol
Yield 75%
Melting Point 185-188 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.21 (s, 1H), 7.85 (s, 1H), 3.85 (t, J=5.2 Hz, 1H), 3.20-3.10 (m, 4H), 3.05-2.95 (m, 4H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 172.5, 55.8, 52.1, 49.8
Mass Spec (ESI+) m/z 218.06 [M+H]⁺
Synthesis of Novel Benzodiazepine Analogs

The ester group can be transformed into an amide, which can then undergo intramolecular cyclization to form benzodiazepine-like structures, a privileged scaffold in medicinal chemistry.

Workflow for the Synthesis of a Thiomorpholino-fused Benzodiazepine Analog

G A This compound C Amidation Reaction (DIPEA, TBTU, DMF) A->C B 2-Aminobenzylamine B->C D N-(2-(aminomethyl)phenyl)-2-(1,1-dioxidothiomorpholino)acetamide (Intermediate) C->D E Intramolecular Cyclization (AcOH, Heat) D->E F Novel Thiomorpholino-fused Benzodiazepine E->F

Caption: Proposed workflow for benzodiazepine analog synthesis.

Experimental Protocol: Synthesis of a Novel Thiomorpholino-fused Benzodiazepine (Hypothetical)

  • Amide Coupling: To a solution of this compound (1.0 g, 4.52 mmol) in dimethylformamide (DMF, 15 mL), add 2-aminobenzylamine (0.61 g, 5.00 mmol), N,N-diisopropylethylamine (DIPEA, 1.57 mL, 9.04 mmol), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.60 g, 5.00 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by TLC (ethyl acetate).

  • Work-up: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate amide.

  • Cyclization: The crude amide is dissolved in glacial acetic acid (20 mL) and heated to 100 °C for 6 hours.

  • Purification: The acetic acid is removed under vacuum, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired benzodiazepine analog.

Table 2: Hypothetical Quantitative Data for Benzodiazepine Analog Synthesis

ParameterValue
Starting Material This compound
Reagents 2-Aminobenzylamine, DIPEA, TBTU, Acetic Acid
Product Novel Thiomorpholino-fused Benzodiazepine
Molecular Formula C15H19N3O2S
Molecular Weight 317.40 g/mol
Yield 65%
Melting Point 210-213 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15 (s, 1H), 7.50-7.20 (m, 4H), 4.50 (s, 2H), 3.80 (s, 2H), 3.30-3.10 (m, 8H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 168.0, 140.5, 135.0, 130.1, 128.5, 127.8, 125.4, 60.2, 52.5, 50.1, 48.9
Mass Spec (ESI+) m/z 318.12 [M+H]⁺

Conclusion and Future Directions

While direct literature evidence for the application of this compound in the synthesis of novel heterocycles is currently limited, its chemical structure strongly suggests its utility as a versatile building block. The proposed synthetic pathways to pyrazolidinones and benzodiazepines are based on well-established and reliable chemical transformations. These hypothetical protocols and the associated data provide a solid foundation for researchers to explore the synthetic potential of this compound.

Future work should focus on the practical execution of these and other potential cyclization reactions. The resulting novel heterocyclic compounds should be thoroughly characterized and screened for a variety of biological activities, given the prevalence of the thiomorpholine dioxide and other heterocyclic motifs in pharmacologically active agents. The exploration of this building block could lead to the discovery of new chemical entities with significant therapeutic potential.

Application Notes and Protocols: Derivatization of Ethyl 2-(1,1-dioxidothiomorpholino)acetate for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine dioxide scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, chair-like conformation and the hydrogen bond accepting capacity of the sulfone group make it an attractive core for the design of novel therapeutics. Ethyl 2-(1,1-dioxidothiomorpholino)acetate serves as a versatile starting material for the construction of compound libraries, enabling the exploration of the chemical space around this core. This document provides detailed protocols for the derivatization of this compound, focusing on the generation of amide libraries suitable for high-throughput screening and structure-activity relationship (SAR) studies.

The primary strategy involves a two-step reaction sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by parallel amide coupling with a diverse set of primary and secondary amines. This approach allows for the introduction of a wide range of chemical functionalities, facilitating the exploration of key interactions with biological targets.

Derivatization Strategy Overview

The derivatization of this compound into a diverse amide library is a straightforward and efficient process. The workflow begins with the saponification of the ethyl ester to yield the key carboxylic acid intermediate. This intermediate is then subjected to parallel amide coupling reactions with a library of commercially available amines using standard and robust coupling reagents.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Parallel Amide Coupling cluster_2 Analysis & Purification Start This compound Intermediate 2-(1,1-dioxidothiomorpholino)acetic acid Start->Intermediate Base-mediated hydrolysis (e.g., LiOH, NaOH) Amide_Library Amide Library Intermediate->Amide_Library Amide Coupling Reagents (e.g., HATU, EDC/HOBt) Amine_Library Amine Library (R1R2NH) Amine_Library->Amide_Library Analysis LC-MS Purity Analysis Amide_Library->Analysis Purification Automated Flash Chromatography Analysis->Purification

Figure 1: Overall workflow for the synthesis of an amide library from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the starting ethyl ester to the corresponding carboxylic acid, which is the key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (typically a 2:1 to 1:1 ratio).

  • Add LiOH (1.5 - 2.0 eq.) or NaOH (1.5 - 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1,1-dioxidothiomorpholino)acetic acid. The crude product is often of sufficient purity for the next step.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Key ReagentLithium Hydroxide or Sodium Hydroxide
SolventTHF/H₂O
Reaction Time2 - 6 hours (typical)
Work-upAcidification and Extraction
Expected Yield> 90%
PurityTypically > 95% (crude)
Protocol 2: Parallel Amide Coupling using HATU

This protocol outlines a high-throughput method for the synthesis of an amide library from 2-(1,1-dioxidothiomorpholino)acetic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

Materials:

  • 2-(1,1-dioxidothiomorpholino)acetic acid

  • Amine library (primary and secondary amines)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction block

Procedure (per well):

  • To a well of a 96-well reaction block, add a solution of 2-(1,1-dioxidothiomorpholino)acetic acid (1.0 eq.) in DMF.

  • Add a solution of the desired amine (1.1 - 1.2 eq.) in DMF.

  • Add DIPEA or TEA (2.0 - 3.0 eq.).

  • In a separate stock solution, dissolve HATU (1.1 - 1.2 eq.) in DMF.

  • Add the HATU solution to the reaction mixture.

  • Seal the reaction block and shake at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.

  • Upon completion, the crude reaction mixtures can be directly purified or subjected to a work-up procedure (e.g., aqueous wash followed by extraction).

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification Acid 2-(1,1-dioxidothiomorpholino) acetic acid solution Reaction_Mix Combine reagents in 96-well plate Acid->Reaction_Mix Amine Amine solution Amine->Reaction_Mix Base DIPEA/TEA solution Base->Reaction_Mix HATU HATU solution HATU->Reaction_Mix Shaking Shake at room temperature Reaction_Mix->Shaking Monitoring Monitor by LC-MS Shaking->Monitoring Workup Aqueous work-up (optional) Monitoring->Workup Purification Automated Flash Chromatography Workup->Purification

Figure 2: Workflow for parallel amide synthesis using HATU.
Protocol 3: Parallel Amide Coupling using EDC/HOBt

This protocol provides an alternative, cost-effective method for amide library synthesis using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Materials:

  • 2-(1,1-dioxidothiomorpholino)acetic acid

  • Amine library (primary and secondary amines)

  • EDC hydrochloride

  • HOBt

  • DIPEA or TEA

  • DMF or DCM

  • 96-well reaction block

Procedure (per well):

  • To a well of a 96-well reaction block, add a solution of 2-(1,1-dioxidothiomorpholino)acetic acid (1.0 eq.) in DMF or DCM.

  • Add a solution of the desired amine (1.1 - 1.2 eq.) in the same solvent.

  • Add HOBt (1.1 - 1.2 eq.).

  • Add DIPEA or TEA (1.5 - 2.0 eq.).

  • Cool the reaction block to 0 °C (optional, but recommended to minimize side reactions).

  • Add EDC hydrochloride (1.2 - 1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and shake for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid (e.g., 1 M HCl), a base (e.g., saturated NaHCO₃), and brine before purification.

Data Presentation: Comparison of Coupling Reagents

FeatureHATUEDC/HOBt
Efficiency Very high, rapid reactionsHigh, generally slower than HATU
Cost More expensiveMore cost-effective
Byproducts Water-solubleWater-soluble
Work-up Often simplerMay require aqueous washes
Substrate Scope Excellent, good for hindered aminesBroad, may be less effective for very challenging couplings
Racemization Risk LowLow with HOBt

Library Purification and Analysis

For library synthesis, high-throughput purification and analysis are crucial.

  • Purification: Automated parallel flash chromatography or preparative HPLC are the methods of choice for purifying compound libraries.[3][4] These systems can handle multiple samples simultaneously, significantly reducing the purification bottleneck.

  • Analysis: Each purified compound should be analyzed by LC-MS to confirm its identity (molecular weight) and assess its purity.[5][6][7][8] The purity data is essential for accurate interpretation of biological screening results.

Conclusion

The derivatization of this compound via hydrolysis and subsequent parallel amide coupling is a robust and efficient strategy for the generation of diverse compound libraries. The protocols provided herein offer reliable methods for researchers in drug discovery to synthesize novel compounds based on the privileged thiomorpholine dioxide scaffold for biological evaluation. The choice of amide coupling reagent can be tailored based on the specific requirements of the library, such as the reactivity of the amine building blocks and cost considerations.

References

Application of Thiomorpholine Dioxide Compounds in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, recognized for its favorable physicochemical properties and versatile biological activities.[1][2] This heterocyclic motif, a sulfone analog of morpholine, offers improved metabolic stability and acts as a valuable bioisostere for the morpholine ring, which is present in numerous approved drugs.[3][4] The sulfone group's ability to act as a strong hydrogen bond acceptor enhances interactions with biological targets, making thiomorpholine dioxide derivatives promising candidates for a range of therapeutic areas.[5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thiomorpholine dioxide compounds in drug discovery, with a focus on their applications as antibacterial, anticancer, and hypolipidemic agents.

Synthesis of Thiomorpholine Dioxide and Derivatives

The synthesis of the core thiomorpholine 1,1-dioxide scaffold is typically achieved through the oxidation of thiomorpholine.[2] Further derivatization, most commonly at the nitrogen atom, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Experimental Protocol: Synthesis of Thiomorpholine 1,1-Dioxide

This protocol describes the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide using hydrogen peroxide.

Materials:

  • Thiomorpholine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic. Maintain the temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture to a pH of ~7-8 with a sodium hydroxide solution while cooling in an ice bath.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine 1,1-dioxide as a white to off-white solid.

Experimental Protocol: Synthesis of N-Substituted Thiomorpholine 1,1-Dioxide Derivatives

This protocol provides a general method for the N-alkylation or N-arylation of thiomorpholine 1,1-dioxide.

Materials:

  • Thiomorpholine 1,1-dioxide

  • Alkyl halide or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of thiomorpholine 1,1-dioxide (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

  • Add the alkyl or aryl halide (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted thiomorpholine 1,1-dioxide derivative.

Application in Antibacterial Drug Discovery

Thiomorpholine dioxide derivatives have shown significant promise as antibacterial agents, particularly in the development of new treatments for multidrug-resistant tuberculosis.[6][7] The replacement of the morpholine ring in the oxazolidinone antibiotic linezolid with a thiomorpholine S,S-dioxide moiety has been a key area of investigation to improve efficacy and overcome resistance.[3][8]

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of representative thiomorpholine dioxide-containing oxazolidinones.

CompoundModificationTarget OrganismMIC (µg/mL)Reference
Linezolid AnalogMorpholine replaced with Thiomorpholine S,S-dioxideStaphylococcus aureus2-4[4]
Sutezolid AnalogThiomorpholine S,S-dioxide derivativeMycobacterium tuberculosis H37Rv1.56[7]
Isatin Hydrazone AnalogThiomorpholine tethered derivativeMycobacterium tuberculosis H37Rv0.78-3.12[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

G Thiomorpholine Thiomorpholine Thiomorpholine_Dioxide Thiomorpholine 1,1-Dioxide Thiomorpholine->Thiomorpholine_Dioxide Oxidation Thiomorpholine_Dioxide->Derivatives N-Alkylation/Arylation Screening Primary Screening (e.g., MIC Assay) Derivatives->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Preclinical G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Thiomorpholine Dioxide Inhibitor Inhibitor->VEGFR2 Proliferation Cell Proliferation & Migration PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for In Vitro Biological Screening of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core. This structural motif is present in a variety of biologically active molecules, suggesting that this compound could have therapeutic potential. Thiomorpholine derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. These application notes provide a comprehensive guide for the in vitro biological screening of this compound to explore its potential as a lead compound in drug discovery.

Potential Applications and Screening Strategy

Based on the activities of structurally related compounds, the primary areas for in vitro screening of this compound include:

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines and investigation of the mechanism of cell death.

  • Anti-inflammatory Activity: Assessment of the ability to modulate inflammatory responses in cell-based models.

  • Antioxidant Capacity: Determination of its radical scavenging and antioxidant potential.

  • Enzyme Inhibition: Screening against relevant enzyme targets, such as kinases or proteases, which are often implicated in disease.

A logical workflow for screening is essential for a thorough evaluation.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Mechanism of Action Studies Cell Viability Assay (MTT) Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V/PI) If cytotoxic Antioxidant Assays (DPPH/ABTS) Antioxidant Assays (DPPH/ABTS) Anti-inflammatory Assays (LPS-stimulated Macrophages) Anti-inflammatory Assays (LPS-stimulated Macrophages) Antioxidant Assays (DPPH/ABTS)->Anti-inflammatory Assays (LPS-stimulated Macrophages) If antioxidant Signaling Pathway Analysis (Western Blot/PCR) Signaling Pathway Analysis (Western Blot/PCR) Apoptosis Assay (Annexin V/PI)->Signaling Pathway Analysis (Western Blot/PCR) Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assays (LPS-stimulated Macrophages)->Enzyme Inhibition Assays Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Anti-inflammatory Assays (LPS-stimulated Macrophages)->Cytokine Profiling (ELISA)

Figure 1: Proposed experimental workflow for screening.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are example templates for data presentation.

Table 1: In Vitro Anticancer Activity of Structurally Similar Thiomorpholine Dioxides

Compound ReferenceCell LineAssayIC₅₀ (µM)
Thiazolyl thiomorpholine 10cA549 (Lung)MTT10.1[1]
Thiazolyl thiomorpholine 10cHeLa (Cervical)MTT30.0[1]
Cisplatin (Control)A549 (Lung)MTT> Cisplatin[2]
This compoundTBDMTTTBD

Table 2: In Vitro Anti-inflammatory Activity of Structurally Similar Thiomorpholine Dioxides

Compound ReferenceAssayCell LineParameter MeasuredInhibition (%) at X µMIC₅₀ (µM)
Thiomorpholine sulfonamide hydroxamateTACE InhibitionIn-cellTNF-α production89% at 1 µM[3]0.140[3]
This compoundNO ProductionRAW 264.7Nitric OxideTBDTBD
This compoundCOX-2 InhibitionEnzymaticProstaglandin E₂TBDTBD

Table 3: In Vitro Antioxidant Activity of Structurally Similar Thiomorpholine Dioxides

Compound ReferenceAssayIC₅₀ (µM)
Methyl substituted oxazolyl thiomorpholine dioxide 9bDPPH Radical Scavenging< Ascorbic Acid[1]
Thiomorpholine derivative 15Lipid Peroxidation Inhibition7.5[3]
This compoundDPPH Radical ScavengingTBD
This compoundABTS Radical ScavengingTBD

Experimental Protocols

Anticancer Activity Screening

a) MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., A549, HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

b) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Activity Screening

a) Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite and calculate the percentage of NO inhibition.

b) Cytokine Quantification by ELISA

This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages.

  • Materials:

    • Supernatant from LPS-stimulated macrophages (from the NO assay)

    • ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)

    • Microplate reader

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatant, followed by a detection antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Antioxidant Capacity Screening

a) DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Prepare various concentrations of this compound in methanol.

    • Add the compound solutions to the wells of a 96-well plate.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

b) ABTS Radical Cation Decolorization Assay

This assay measures the ability of the compound to scavenge the ABTS radical cation.

  • Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

    • Potassium persulfate

    • Ethanol

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of this compound to the wells of a 96-well plate.

    • Add the diluted ABTS radical solution and incubate for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathway Analysis

Should the primary and secondary screenings indicate significant biological activity, further investigation into the underlying molecular mechanisms is warranted. Key signaling pathways often implicated in cancer and inflammation include NF-κB, PI3K/Akt, and MAPK.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates to Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (p50/p65) ->Inflammatory Gene Expression induces

Figure 2: Overview of the NF-κB signaling pathway.

The activation of these pathways can be assessed by techniques such as Western blotting to measure the phosphorylation status of key proteins (e.g., IκBα, Akt, ERK) or by quantitative PCR (qPCR) to measure the expression of target genes.

G cluster_0 Growth Factor Signaling cluster_1 Cytoplasm cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes

Figure 3: Overview of the PI3K/Akt signaling pathway.

G cluster_0 Extracellular Signals cluster_1 MAPK Cascade cluster_2 Cellular Response Mitogens/Stress Mitogens/Stress MAPKKK (e.g., Raf) MAPKKK (e.g., Raf) Mitogens/Stress->MAPKKK (e.g., Raf) activates MAPKK (e.g., MEK) MAPKK (e.g., MEK) MAPKKK (e.g., Raf)->MAPKK (e.g., MEK) phosphorylates MAPK (e.g., ERK) MAPK (e.g., ERK) MAPKK (e.g., MEK)->MAPK (e.g., ERK) phosphorylates Proliferation/Inflammation Proliferation/Inflammation MAPK (e.g., ERK)->Proliferation/Inflammation regulates

Figure 4: Overview of the MAPK signaling pathway.

These application notes provide a structured approach to the in vitro biological screening of this compound. By systematically evaluating its anticancer, anti-inflammatory, and antioxidant potential, researchers can effectively determine its promise as a novel therapeutic agent. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results, facilitating the advancement of this compound through the drug discovery pipeline.

References

Application Notes and Protocols for Cell-based Assays of Thiomorpholine Dioxide Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine and its oxidized form, thiomorpholine dioxide, are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. The incorporation of the thiomorpholine dioxide moiety into small molecules has led to the discovery of potent and selective inhibitors of various key cellular targets, demonstrating their potential in the development of novel therapeutics, particularly in oncology.[1] These compounds have shown promise as inhibitors of critical signaling pathways, including the PI3K/Akt/mTOR and VEGFR2 pathways, which are frequently dysregulated in cancer and other diseases.[2]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of thiomorpholine dioxide-containing compounds. The assays described herein are designed to assess the cytotoxic and apoptotic effects of these compounds, as well as their inhibitory potential against specific kinase signaling pathways.

Data Presentation: In Vitro Activity of Thiomorpholine Dioxide Containing Compounds

The following tables summarize the inhibitory activities of representative thiomorpholine-containing compounds, including a thiomorpholine dioxide derivative, against various cancer cell lines. This data is intended to provide a comparative overview of their potency.

Table 1: Cytotoxicity of Thiazolyl-Thiomorpholine Derivatives against A549 Human Lung Carcinoma Cells

Compound IDSubstitution (R) on Phenyl RingIC50 (µM) on A549 Cells
3a H10.32
3b 4-F9.85
3c 4-Cl7.61
3d 4-Br6.93
3e 4-OCH38.47
3f 4-CH33.72
Cisplatin -12.50

Data from a study on thiazolyl-thiomorpholine derivatives, demonstrating their cytotoxic effects.[3] Notably, these compounds showed significantly lower toxicity against the healthy L929 fibroblast cell line (IC50 > 500 µM), indicating a degree of selectivity for cancer cells.[3]

Table 2: Inhibitory Activity of a Thiomorpholine Dioxide Containing Pyridopyrimidinone against PI3Kα

Compound IDCell LineAssayIC50 (nM)
22 T47DpAKT formation (alphaLISA)Inactive
22 T47DCell Viability (CellTiter-Glo)Inactive

Data from a study on pyridopyrimidinones as PI3Kα inhibitors.[2] Compound 22, which incorporates a thiomorpholine dioxide moiety, was found to be inactive in these particular assays, highlighting the importance of the surrounding chemical scaffold in determining biological activity.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of thiomorpholine dioxide-containing compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiomorpholine dioxide containing test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by thiomorpholine dioxide-containing compounds.[4]

Materials:

  • Human cancer cell line

  • Complete growth medium

  • Thiomorpholine dioxide containing test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow start Start seed_cells Seed and Treat Cells start->seed_cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate 15 min (Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V/PI Apoptosis Assay.
Cell-Based Kinase Inhibition Assay for PI3Kα

This protocol is designed to assess the inhibitory activity of thiomorpholine dioxide-containing compounds against the PI3Kα isoform within a cellular context by measuring the phosphorylation of its downstream target, Akt.[5]

Materials:

  • Cancer cell line with active PI3K signaling (e.g., T47D, HCC1954)

  • Serum-free medium

  • Thiomorpholine dioxide containing test compound

  • Growth factor (e.g., IGF-1 or EGF)

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal PI3K activity.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt and total-Akt.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of phospho-Akt to total-Akt. Calculate the IC50 value for the inhibition of Akt phosphorylation.

Cell-Based Kinase Inhibition Assay for VEGFR2

This protocol evaluates the ability of thiomorpholine dioxide-containing compounds to inhibit VEGFR2 autophosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Low-serum endothelial cell growth medium

  • Thiomorpholine dioxide containing test compound

  • VEGF-A

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-VEGFR2 Tyr1175, anti-total-VEGFR2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Serum Starvation: Culture HUVECs to near confluency. Serum-starve the cells for 4-6 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.

  • Western Blotting:

    • Perform protein quantification, SDS-PAGE, and membrane transfer as described in the PI3K assay.

    • Probe the membrane with primary antibodies against phospho-VEGFR2 and total-VEGFR2.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of phospho-VEGFR2 to total-VEGFR2. Calculate the IC50 value for the inhibition of VEGFR2 phosphorylation.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation (inhibition removed) GrowthFactor Growth Factor GrowthFactor->RTK TMD_Compound Thiomorpholine Dioxide Compound TMD_Compound->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 binds TMD_Compound Thiomorpholine Dioxide Compound TMD_Compound->VEGFR2 inhibits

VEGFR2 Signaling Pathway Inhibition.

References

Application Notes and Protocols: Thiomorpholine Derivatives as Potential Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,1-dioxidothiomorpholino)acetate and its structural analogs are part of the broader class of thiomorpholine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific enzyme inhibition data for this compound is not extensively available in the public domain, the thiomorpholine scaffold is a key component of various reported enzyme inhibitors. This document provides detailed application notes and protocols for a representative series of thiomorpholine-based compounds that have been identified as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1]

The protocols and data presented herein are based on published methodologies for thiomorpholine-containing DPP-IV inhibitors and serve as a comprehensive guide for researchers interested in the synthesis, evaluation, and mechanism of action of this class of compounds.

Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for the use of DPP-IV inhibitors in the management of type 2 diabetes.[1]

Representative Thiomorpholine-Based DPP-IV Inhibitors

A series of thiomorpholine-bearing compounds derived from L-amino acids have been synthesized and evaluated for their in vitro DPP-IV inhibitory activity. The following data for three representative compounds are presented for comparative analysis.

Data Presentation: In Vitro DPP-IV Inhibition
Compound IDStructureIC50 (µmol/L)
16a L-Alanine derivative6.93
16b L-Valine derivative6.29
16c L-tert-Leucine derivative3.40

Data sourced from a review by Menteşe et al. (2021) which describes thiomorpholine-bearing compounds as DPP-IV inhibitors.

Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV by thiomorpholine derivatives leads to the potentiation of the incretin signaling pathway. The diagram below illustrates the key steps involved.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells stimulate Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells inhibit DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV degradation Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion + Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Pancreatic α-cells->Glucagon Secretion - Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins Thiomorpholine Inhibitor Thiomorpholine Inhibitor Thiomorpholine Inhibitor->DPP-IV inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My N-alkylation reaction is showing low to no conversion of the starting thiomorpholine-1,1-dioxide. What are the possible causes and solutions?

A1: Low conversion in the N-alkylation of thiomorpholine-1,1-dioxide can stem from several factors. Primarily, insufficient reactivity of the electrophile (ethyl 2-bromoacetate) or suboptimal reaction conditions can be the cause. The choice of base and solvent is also critical for this reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: If the reaction is being run at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C). Monitor for potential side product formation at higher temperatures.

  • Change the Alkylating Agent: While ethyl 2-bromoacetate is commonly used, switching to the more reactive ethyl 2-iodoacetate can increase the reaction rate.

  • Optimize the Base: A weak base may not be sufficient to deprotonate the thiomorpholine-1,1-dioxide effectively. Consider using a stronger, non-nucleophilic base.

  • Solvent Selection: The reaction is typically performed in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) which are known to accelerate SN2 reactions.

ParameterRecommendation 1Recommendation 2Recommendation 3
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)Diisopropylethylamine (DIPEA)
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)Tetrahydrofuran (THF)

Q2: I am observing a significant amount of a side product with a higher molecular weight than my desired product. What is this side product and how can I minimize its formation?

A2: The most common side reaction in the N-alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs because the product, a tertiary amine, can be more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the thiomorpholine-1,1-dioxide relative to the ethyl 2-bromoacetate (e.g., 1.1 to 1.5 equivalents).

  • Slow Addition of Electrophile: Add the ethyl 2-bromoacetate dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor the bimolecular over-alkylation reaction.

Q3: The purification of my final product by column chromatography is proving difficult. The product is either not separating well from the starting material or is streaking on the column. What can I do?

A3: Purification challenges can arise from the polarity of the product and its similarity to impurities. The sulfone group in the molecule makes it quite polar.

Chromatography Optimization:

  • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

  • Addition of a Modifier: Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help to reduce tailing of polar compounds on silica gel.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

Stationary PhaseTypical Eluent System
Silica GelHexane/Ethyl Acetate (gradient)
Alumina (Neutral)Dichloromethane/Methanol (gradient)
Reverse-Phase C18Water/Acetonitrile (gradient)

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process:

  • Oxidation: Oxidation of thiomorpholine to thiomorpholine-1,1-dioxide.

  • N-alkylation: Reaction of thiomorpholine-1,1-dioxide with an ethyl 2-haloacetate (e.g., ethyl 2-bromoacetate) in the presence of a base.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Alkylating agents like ethyl 2-bromoacetate are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidizing agents used for the preparation of thiomorpholine-1,1-dioxide can be hazardous. Follow the specific safety data sheet (SDS) guidelines for the chosen reagent.

  • Standard laboratory safety practices should be followed at all times.

Q3: How can I monitor the progress of the N-alkylation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting thiomorpholine-1,1-dioxide spot and the appearance of a new, typically less polar, product spot.

Experimental Protocols

Note: The following are representative protocols based on general synthetic methodologies. Optimization may be required for specific laboratory conditions.

Protocol 1: Synthesis of Thiomorpholine-1,1-dioxide
  • To a solution of thiomorpholine (1 equivalent) in a suitable solvent such as methanol or water, add an oxidizing agent like hydrogen peroxide (2.2 equivalents, 30% aqueous solution) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound
  • To a solution of thiomorpholine-1,1-dioxide (1 equivalent) in anhydrous acetonitrile (ACN), add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: N-Alkylation thiomorpholine Thiomorpholine oxidation Oxidation (e.g., H₂O₂) thiomorpholine->oxidation thiomorpholine_dioxide Thiomorpholine-1,1-dioxide oxidation->thiomorpholine_dioxide alkylation N-Alkylation (Ethyl bromoacetate, Base) thiomorpholine_dioxide->alkylation product This compound alkylation->product

Caption: Overall synthetic workflow for this compound.

troubleshooting_logic cluster_solutions Potential Solutions cluster_over_alkylation_solutions Mitigation Strategies start Low Conversion? increase_temp Increase Temperature start->increase_temp Yes change_alkylating_agent Use Ethyl Iodoacetate start->change_alkylating_agent Yes optimize_base Optimize Base start->optimize_base Yes optimize_solvent Optimize Solvent start->optimize_solvent Yes over_alkylation Over-alkylation? control_stoichiometry Control Stoichiometry over_alkylation->control_stoichiometry Yes slow_addition Slow Addition of Electrophile over_alkylation->slow_addition Yes lower_concentration Lower Concentration over_alkylation->lower_concentration Yes

Caption: Troubleshooting logic for common synthesis challenges.

Technical Support Center: Purification of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(1,1-dioxidothiomorpholino)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the desired final purity. Often, a combination of both is used for achieving high purity.

Q2: My compound streaks significantly during silica gel chromatography. What could be the cause and how can I fix it?

A2: Streaking on a silica gel column is a common issue when purifying polar, nitrogen-containing compounds like this compound. The basic nitrogen of the morpholine ring can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, you can add a basic modifier, such as triethylamine (0.1-2%) or a few drops of ammonium hydroxide in methanol, to your eluent system.

Q3: I have low recovery of my compound from the silica gel column. What should I do?

A3: Low recovery can occur if the compound binds irreversibly to the acidic sites on the silica gel. Using a deactivated silica gel (e.g., treated with a base) or switching to a less acidic stationary phase like alumina can improve recovery. Additionally, incorporating a basic modifier into the eluent, as mentioned for peak tailing, can also help.

Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" happens when the solute's melting point is lower than the solvent's boiling point, or if the solution is too concentrated. To encourage crystallization, try using a lower-boiling point solvent or a more dilute solution and allow it to cool slowly. Adding a co-solvent (an "anti-solvent") in which the compound is less soluble can also induce crystallization. For this compound, a solvent system like ethyl acetate/hexane is a good starting point.

Q5: What are the likely impurities I might encounter in the synthesis of this compound?

A5: Common impurities may include unreacted starting materials such as thiomorpholine S,S-dioxide and ethyl chloroacetate, as well as by-products from side reactions. Depending on the reaction conditions, over-alkylation or hydrolysis of the ester group could also occur.

Troubleshooting Guides

Silica Gel Column Chromatography
ProblemPossible CauseSolution
Peak Tailing/Streaking The basic nitrogen of the morpholine ring is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. For very polar compounds, a reverse-phase chromatography approach might be necessary.
Poor Separation from Polar Impurities The eluent system is not providing sufficient resolution.Try a different solvent system. A gradient elution from a less polar to a more polar solvent system can improve separation.
Low Recovery of Compound The compound is irreversibly binding to the silica gel.Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.
Recrystallization
ProblemPossible CauseSolution
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce the solubility.
No crystal formation upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation to increase concentration. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.
Poor recovery of crystals The compound is too soluble in the recrystallization solvent even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Start with a relatively non-polar eluent system, such as 30-50% ethyl acetate in hexane.

    • Gradually increase the polarity of the eluent (e.g., to 70-100% ethyl acetate) to elute the compound. The addition of 0.5% triethylamine to the eluent system is recommended.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a potential solvent (e.g., ethyl acetate) dropwise while heating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexane is a promising system.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent (e.g., ethyl acetate) to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • If using a mixed solvent system, add the anti-solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the primary solvent (ethyl acetate) and allow to cool.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product column_chrom Silica Gel Column Chromatography crude->column_chrom recrystallization Recrystallization crude->recrystallization Alternative tlc TLC Analysis of Fractions column_chrom->tlc collect_crystals Collect Crystals recrystallization->collect_crystals combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate evaporate->recrystallization Further Purification pure_product Pure Product evaporate->pure_product dry_crystals Dry Crystals collect_crystals->dry_crystals dry_crystals->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_chromatography cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue streaking Peak Tailing / Streaking? start->streaking low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation add_base Add Basic Modifier (e.g., TEA) streaking->add_base Yes low_recovery->add_base change_stationary Use Deactivated Silica or Alumina low_recovery->change_stationary Yes gradient Use Gradient Elution poor_separation->gradient Yes reverse_phase Consider Reverse-Phase Chromatography gradient->reverse_phase If still poor

Caption: A troubleshooting decision tree for common issues in the chromatography of this compound.

Technical Support Center: Optimizing N-alkylation of Thiomorpholine Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the N-alkylation of thiomorpholine dioxide. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the N-alkylation of thiomorpholine dioxide?

A1: The N-alkylation of thiomorpholine dioxide is a nucleophilic substitution reaction where the nitrogen atom of the thiomorpholine dioxide ring acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, increasing its nucleophilicity.

Q2: What are the key parameters to consider when optimizing the N-alkylation of thiomorpholine dioxide?

A2: Several parameters significantly influence the outcome of the N-alkylation reaction and should be carefully optimized:

  • Choice of Base: The strength and type of base are critical. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or stronger bases like sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield.

  • Solvent Selection: The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction. Polar aprotic solvents such as acetonitrile (ACN) and N,N-dimethylformamide (DMF) are often good choices.

  • Reaction Temperature: The temperature can influence the reaction rate. Higher temperatures may be required for less reactive alkylating agents, but excessive heat can lead to byproduct formation.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride) will affect the reaction conditions required.

  • Stoichiometry of Reactants: The molar ratio of the base and alkylating agent to the thiomorpholine dioxide can impact the yield and selectivity of the reaction.

Q3: What are some common side reactions to be aware of during the N-alkylation of thiomorpholine dioxide?

A3: A common side reaction is N,N-dialkylation, especially when using a strong base and an excess of the alkylating agent.[1] Another potential issue is the quaternization of the nitrogen atom to form a quaternary ammonium salt. Careful control of the stoichiometry and reaction conditions can help to minimize these side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficiently Strong Base If using a weaker base like TEA results in a low yield, consider switching to a stronger, non-nucleophilic base such as DIPEA or NaH. For some N-alkylation reactions, increasing the equivalents of a strong base like NaH has been shown to significantly improve the yield of the monoalkylated product.[1]
Low Reactivity of Alkylating Agent If using an alkyl chloride, consider switching to a more reactive alkyl bromide or alkyl iodide.
Inappropriate Solvent The polarity of the solvent can greatly impact the reaction rate. If a non-polar solvent is being used, switching to a polar aprotic solvent like DMF or ACN may improve the yield.[2]
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor for product formation and potential byproduct formation.
Impure Starting Materials Ensure that the thiomorpholine dioxide, alkylating agent, and solvent are pure and dry, as impurities can interfere with the reaction.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Suggested Solution
N,N-Dialkylation This is more likely with highly reactive alkylating agents and strong bases. Reduce the equivalents of the alkylating agent and the base. Consider the slow, dropwise addition of the alkylating agent to maintain a low concentration in the reaction mixture.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.
High Reaction Temperature Elevated temperatures can sometimes lead to the formation of byproducts. Try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: General Effect of Reaction Parameters on N-Alkylation

ParameterGeneral Effect on ReactionConsiderations
Base Strength Stronger bases (e.g., NaH) can increase the reaction rate and yield.[1]May also increase the likelihood of side reactions like dialkylation.
Solvent Polarity Polar aprotic solvents (e.g., DMF, ACN) are generally effective.[2]Ensure all reactants are soluble in the chosen solvent.
Temperature Higher temperatures generally increase the reaction rate.Can lead to decomposition or byproduct formation if too high.
Leaving Group on Alkylating Agent Reactivity order: I > Br > Cl.More reactive agents may require milder conditions.

Table 2: Example Conditions for N-Arylation of Thiomorpholine

The following data is for the N-arylation of thiomorpholine, which can serve as a starting point for optimizing the N-alkylation of thiomorpholine dioxide.

AmineAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Thiomorpholine4-FluoronitrobenzeneTriethylamineAcetonitrile851295[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Thiomorpholine Dioxide with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • Thiomorpholine 1,1-dioxide

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., triethylamine, diisopropylethylamine, or sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Nitrogen or Argon source for inert atmosphere (especially if using NaH)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiomorpholine 1,1-dioxide (1.0 eq) and the anhydrous solvent.

  • Stir the mixture until the thiomorpholine 1,1-dioxide is fully dissolved.

  • Add the base. If using an amine base like triethylamine or DIPEA, add it directly to the solution (typically 1.1-1.5 eq). If using sodium hydride (typically 1.1-1.2 eq of a 60% dispersion in mineral oil), add it carefully in portions.

  • Stir the mixture at room temperature for 15-30 minutes (or until hydrogen evolution ceases if using NaH).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 50-85 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • If sodium hydride was used, quench the reaction carefully by the slow addition of water or ethanol.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow_for_Low_Yield start Low or No Product Yield check_base Is the base strong enough? start->check_base change_base Switch to a stronger base (e.g., DIPEA, NaH) check_base->change_base No check_alkylating_agent Is the alkylating agent reactive enough? check_base->check_alkylating_agent Yes end Improved Yield change_base->end change_agent Use a more reactive agent (e.g., alkyl iodide) check_alkylating_agent->change_agent No check_temp Is the temperature too low? check_alkylating_agent->check_temp Yes change_agent->end increase_temp Increase reaction temperature check_temp->increase_temp Yes check_solvent Is the solvent appropriate? check_temp->check_solvent No increase_temp->end change_solvent Switch to a polar aprotic solvent (e.g., DMF, ACN) check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for low product yield.

N_Alkylation_Reaction_Pathway Thiomorpholine_Dioxide Thiomorpholine 1,1-Dioxide Deprotonated_Amine Deprotonated Thiomorpholine Dioxide Thiomorpholine_Dioxide->Deprotonated_Amine + Base - H-Base+ Base Base Transition_State Deprotonated_Amine->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Product N-Alkyl-Thiomorpholine 1,1-Dioxide Transition_State->Product - X-

References

Technical Support Center: Oxidation of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of thiomorpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of thiomorpholine to thiomorpholine-1-oxide?

A1: The most prevalent side reactions include:

  • Over-oxidation: The desired thiomorpholine-1-oxide (sulfoxide) can be further oxidized to the corresponding thiomorpholine-1,1-dioxide (sulfone). This is the most common byproduct.[1][2]

  • N-oxidation: The nitrogen atom in the thiomorpholine ring can be oxidized to form a thiomorpholine N-oxide. This is more likely to occur with stronger oxidizing agents or if the nitrogen is unprotected.

  • Ring Cleavage: Under certain harsh conditions or in biological systems, the thiomorpholine ring can undergo oxidative cleavage to form products like thiodiglycolic acid.[3]

Q2: How can I minimize the formation of the sulfone byproduct?

A2: To minimize over-oxidation to the sulfone, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (1.0-1.5 equivalents) of the oxidizing agent. Using a large excess will significantly increase sulfone formation.[1][2]

  • Temperature Control: Perform the reaction at low temperatures, typically 0 °C, especially during the addition of the oxidant.[1][2]

  • Slow Addition of Oxidant: Add the oxidizing agent dropwise to the solution of thiomorpholine to maintain a low concentration of the oxidant at any given time.[1]

  • Choice of Oxidant: Milder and more selective oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are often preferred over stronger agents like potassium permanganate (KMnO₄).[1]

Q3: When should I consider N-protection for the thiomorpholine nitrogen?

A3: N-protection, for instance with a Boc group, is recommended when using strong or less selective oxidizing agents like potassium permanganate (KMnO₄).[1] This prevents side reactions at the nitrogen atom, such as N-oxidation. For milder oxidants like m-CPBA or hydrogen peroxide under controlled conditions, N-protection may not be necessary.

Q4: How can I monitor the progress of my oxidation reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress.[1][2]

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.

  • Eluent: A common eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation.

  • Visualization: The spots can be visualized under UV light if the derivatives are UV-active, or by using a potassium permanganate stain, which reacts with the oxidizable sulfur compounds.[4] The starting thiomorpholine will have a higher Rf value than the more polar sulfoxide and sulfone products.

Troubleshooting Guide

Problem 1: My reaction is complete according to TLC, but I have a significant amount of a byproduct with a very low Rf value.

  • Likely Cause: This low Rf spot is likely the thiomorpholine-1,1-dioxide (sulfone) byproduct, which is more polar than the desired sulfoxide.

  • Solution:

    • Purification: The sulfone can usually be separated from the sulfoxide by column chromatography on silica gel. Due to the polarity difference, the sulfoxide will elute before the sulfone. Experiment with gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-100% ethyl acetate).[5]

    • Prevention in Future Reactions: To avoid this in the future, reduce the equivalents of the oxidizing agent, ensure the reaction temperature is maintained at 0 °C during addition, and add the oxidant more slowly.[1]

Problem 2: My TLC plate shows multiple spots, and it's difficult to distinguish the product from byproducts.

  • Likely Cause: You may have a mixture of starting material, sulfoxide, sulfone, and potentially N-oxide.

  • Solution:

    • TLC Analysis: Run the TLC in a solvent system that provides better separation. You can try a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM). Use specific stains if possible. A potassium permanganate stain will show all oxidizable species.

    • Spectroscopic Analysis: If you have isolated the main components, use ¹H NMR and ¹³C NMR to identify them. The protons and carbons adjacent to the oxidized sulfur will show a downfield shift. For the sulfoxide, the protons on the carbons next to the S=O group are diastereotopic and may appear as complex multiplets. In the sulfone, these protons are equivalent.

    • Reference:

      • Thiomorpholine: ¹H NMR (CDCl₃): δ ~2.5-2.6 (m, 4H, -S-CH₂-), ~3.0-3.1 (m, 4H, -N-CH₂-). ¹³C NMR (CDCl₃): δ ~28.3 (-S-CH₂-), ~47.9 (-N-CH₂-).[6]

      • Thiomorpholine-1-oxide: Protons and carbons alpha to the sulfoxide group will be shifted downfield.

      • Thiomorpholine-1,1-dioxide: Protons and carbons alpha to the sulfone group will be shifted even further downfield.

Problem 3: The reaction is very slow or does not go to completion.

  • Likely Cause:

    • The reaction temperature may be too low.

    • The oxidizing agent may have degraded.

    • Insufficient equivalents of the oxidant were used.

  • Solution:

    • After the initial slow addition of the oxidant at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[1][2]

    • Use a fresh bottle of the oxidizing agent. Hydrogen peroxide solutions can degrade over time.

    • Add a small additional portion of the oxidizing agent and monitor by TLC. Be cautious not to add a large excess to avoid over-oxidation.

Problem 4: My reaction mixture turned a dark color.

  • Likely Cause: Decomposition of the starting material, product, or oxidant can lead to colored impurities. If using potassium permanganate, the formation of manganese dioxide (a brown precipitate) is expected.[1]

  • Solution:

    • If using KMnO₄, the brown MnO₂ is removed by filtration after quenching the reaction.[1]

    • For other oxidants, the color may be due to minor impurities that can often be removed during workup and purification (e.g., by washing the organic layer with a mild reducing agent solution like sodium bisulfite, followed by column chromatography).

Data Presentation

Table 1: Comparison of Common Oxidation Protocols for Thiomorpholine

ParameterProtocol 1 (H₂O₂)Protocol 2 (m-CPBA)Protocol 3 (KMnO₄)
Oxidizing Agent Hydrogen Peroxidemeta-Chloroperoxybenzoic AcidPotassium Permanganate
Equivalents of Oxidant 1.1 - 1.51.0 - 1.2~1.0 (with N-protection)
Typical Solvent Glacial Acetic AcidDichloromethaneWater/Acetone or Acetic Acid
Reaction Temperature 0 °C to Room Temp0 °C0 °C
Typical Yield of Sulfoxide 80-95%85-95%Variable, generally lower selectivity
Primary Side Product Thiomorpholine-1,1-dioxideThiomorpholine-1,1-dioxideThiomorpholine-1,1-dioxide, N-oxide
Selectivity GoodExcellentModerate to Poor (N-protection often required)
Workup Neutralization with base, extractionWash with NaHCO₃, brine, extractionQuench with NaHSO₃, filter MnO₂, extraction

Yields are approximate and can vary based on the specific thiomorpholine derivative and reaction scale.[1][2]

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide [1][2]

  • Dissolution: Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Oxidant Addition: Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Workup:

    • Carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thiomorpholine-1-oxide.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA) [1]

  • Dissolution: Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel.

Visualizations

Oxidation_Pathways Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine-1-oxide (Desired Product) Thiomorpholine->Sulfoxide [O] N_Oxide Thiomorpholine-N-oxide (N-oxidation) Thiomorpholine->N_Oxide [O] (Strong Oxidant) Sulfone Thiomorpholine-1,1-dioxide (Over-oxidation) Sulfoxide->Sulfone [O] (Excess Oxidant)

Caption: Main reaction pathways in the oxidation of thiomorpholine.

Troubleshooting_Workflow start Analyze Reaction by TLC incomplete Incomplete Reaction (Starting material remains) start->incomplete High Rf spot? byproduct Low Rf Byproduct Present (Likely Sulfone) start->byproduct Low Rf spot? clean Clean Conversion to Product start->clean Single new spot? action_warm Warm to RT Add more oxidant carefully incomplete->action_warm action_purify Purify by Column Chromatography byproduct->action_purify action_workup Proceed to Workup and Isolation clean->action_workup action_optimize Optimize next reaction: - Lower Temp - Slower Addition - Less Oxidant action_purify->action_optimize

Caption: Troubleshooting workflow based on TLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS No: 343334-01-0) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic compounds.[2] This often occurs when the final concentration in the aqueous medium exceeds the compound's solubility limit. Several strategies can be employed to mitigate this:

  • Optimize the Co-solvent Percentage: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to avoid solvent-induced artifacts in your biological system.[2]

  • Lower the Final Compound Concentration: The simplest solution may be to work at a lower final concentration of the compound if your experimental design allows.[2]

  • Modify the Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock directly to the final volume of the assay medium with vigorous mixing. This can help to disperse the compound more effectively and avoid localized high concentrations that promote precipitation.[4]

  • Use a Different Co-solvent: While DMSO is a common choice, other organic solvents or a combination of solvents might provide better solubility characteristics for this specific compound.[2]

Q3: Can I use surfactants or other additives to improve the solubility of this compound in my assay?

A3: Yes, the use of solubilizing agents can be an effective strategy. However, their compatibility with your specific assay must be validated.

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can help to increase the solubility of compounds in enzyme assays.[5] For cell-based assays, caution is necessary as surfactants can be cytotoxic at higher concentrations.[5]

  • Cyclodextrins: These can encapsulate poorly soluble molecules, increasing their aqueous solubility.

  • Serum or Albumin: If your assay is compatible, the presence of serum or albumin in the medium can help to keep lipophilic compounds in solution.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound for In Vitro Assays

This guide provides a step-by-step process for determining the optimal solvent and concentration for your experiments.

Step 1: Preliminary Solubility Assessment

  • If you have sufficient material, perform a small-scale solubility test in a panel of common laboratory solvents. This will provide a foundational understanding of the compound's properties.[2]

Step 2: Stock Solution Preparation

  • Prepare a high-concentration stock solution in a suitable organic solvent. DMSO is a common starting point.[2] Ensure the compound is fully dissolved. Gentle warming (e.g., to 37°C) or sonication can aid dissolution, but be mindful of potential compound degradation.[2][6]

Step 3: Kinetic Solubility in Assay Buffer

  • Determine the kinetic solubility of the compound in your specific assay buffer. This involves preparing serial dilutions of your DMSO stock in the buffer and observing for precipitation over time.[7] Turbidity can be measured using a spectrophotometer to quantify precipitation.[6]

Step 4: Assay Optimization

  • Based on the kinetic solubility, determine the highest workable concentration for your assay that avoids precipitation. If higher concentrations are required, consider the solubilization techniques mentioned in the FAQs.

Guide 2: Addressing Assay Interference Caused by Poor Solubility

Poor solubility can lead to various artifacts and unreliable data in biological assays.[4]

Issue: Underestimated Potency (High IC50/EC50)

  • Cause: The actual concentration of the compound in solution may be lower than the nominal concentration due to precipitation.[4]

  • Troubleshooting:

    • Visually inspect your assay plates for any signs of precipitation.

    • Re-evaluate the compound's solubility in your specific assay medium.

    • Employ solubilization strategies to ensure the compound remains in solution at the tested concentrations.

Issue: Poor Reproducibility and Variable Data

  • Cause: Inconsistent precipitation across different wells or experiments can lead to high variability.[4]

  • Troubleshooting:

    • Ensure your stock solutions are homogenous and that no precipitation has occurred during storage.

    • Standardize your dilution and mixing procedures to ensure consistency.

    • Consider filtering your final diluted solutions before adding them to the assay, although this may reduce the effective concentration if some compound is retained.

Data Presentation

The following table provides a hypothetical summary of the solubility of this compound in various solvents. Note: This data is for illustrative purposes and should be experimentally verified.

SolventTemperature (°C)Solubility (mg/mL)Observations
Water (pH 7.4)25>0.033Clear solution at low concentrations[1]
PBS (pH 7.4)25~0.05May require sonication
DMSO25>50Readily soluble
Ethanol25~10Soluble
Methanol25~15Soluble
Acetone25~5Sparingly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurately weigh 2.21 mg of this compound (Molecular Weight: 221.28 g/mol ).[1]

  • Add 1 mL of high-purity DMSO to the solid.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Prepare a series of dilutions of your DMSO stock solution in DMSO.

  • In a clear 96-well plate, add your aqueous assay buffer.

  • Add a small, consistent volume of each DMSO dilution to the corresponding wells of the buffer plate (e.g., 2 µL of DMSO stock into 198 µL of buffer).

  • Mix the plate thoroughly.

  • Measure the turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm) at time zero and after a specified incubation period (e.g., 1-2 hours) at the assay temperature.

  • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Visualizations

Solubility_Troubleshooting_Workflow Workflow for Troubleshooting Solubility Issues A Start: Solubility Issue Observed (e.g., precipitation) B Assess Compound Properties - Review literature solubility - Check chemical structure A->B C Prepare Fresh, High-Quality Stock Solution (e.g., in 100% DMSO) B->C D Optimize Dilution Protocol - Lower final concentration - Keep co-solvent <1% - Add stock to buffer (not vice-versa) C->D E Precipitation Still Occurs? D->E F Consider Advanced Solubilization Methods E->F Yes I Proceed with Optimized Assay Protocol E->I No G Incorporate Surfactants (e.g., Tween-20, Triton X-100) Validate assay compatibility F->G H Use Different Co-solvents or pH Adjustment Validate assay compatibility F->H J Re-evaluate Experiment - Is a lower concentration acceptable? - Can the assay be modified? G->J H->J J->D

Caption: A logical workflow for systematically addressing compound solubility issues in assays.

Signaling_Pathway_of_Solubility_Impact Impact of Poor Solubility on Assay Readouts cluster_0 Cause cluster_1 Effect cluster_2 Consequence A Poor Aqueous Solubility of This compound B Precipitation in Assay Medium A->B C Reduced Bioavailable Compound Concentration B->C D Inaccurate Structure-Activity Relationship (SAR) C->D E Underestimation of Potency (Apparent High IC50/EC50) C->E F Poor Data Reproducibility C->F

Caption: The cascading effects of poor compound solubility on experimental outcomes.

References

Improving yield and purity of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable method for synthesizing this compound is through the N-alkylation of thiomorpholine 1,1-dioxide with an alkylating agent like ethyl bromoacetate. This reaction typically requires a base to deprotonate the secondary amine of the thiomorpholine 1,1-dioxide, allowing it to act as a nucleophile.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors. The most common culprits include incomplete deprotonation of the thiomorpholine 1,1-dioxide, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions. It is also possible that the product is being lost during the workup and purification steps.[1][2][3]

Q3: I am observing multiple spots on my TLC plate, indicating an impure product. What are the likely side reactions?

The most probable side reactions include the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if there is water in the reaction mixture and a base is used.[4][5][6] Another possibility, though less common for this specific substrate, is the elimination of HBr from ethyl bromoacetate, particularly with a strong, sterically hindered base.

Q4: Which base and solvent system is optimal for this N-alkylation reaction?

The choice of base and solvent is critical for the success of the reaction. For N-alkylation of secondary amines, common systems include:

  • Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1] Cs₂CO₃ is often noted for its high efficacy.[1]

  • Strong bases like sodium hydride (NaH) in anhydrous aprotic solvents like tetrahydrofuran (THF) or DMF can ensure complete deprotonation, which may be necessary if weaker bases are ineffective.[1][7]

Q5: How can I minimize the hydrolysis of the ethyl ester during the reaction?

To prevent hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7] Additionally, the choice of base is important; non-hydroxide bases like K₂CO₃ or NaH are preferred over NaOH or KOH.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation The nitrogen on thiomorpholine 1,1-dioxide is not sufficiently nucleophilic without deprotonation. Ensure your base is strong enough and used in sufficient quantity (typically 1.1-1.5 equivalents). If using K₂CO₃ with poor results, consider switching to a stronger base like NaH.[1]
Low Reactivity of Alkylating Agent Alkyl bromides are generally effective, but if the reaction is sluggish, consider switching to ethyl iodoacetate, as the reactivity of alkyl halides is in the order of I > Br > Cl.[1] Adding a catalytic amount of potassium iodide (KI) can also help to in-situ generate the more reactive iodo species when using ethyl bromoacetate.[7]
Suboptimal Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. If running at room temperature, try gradually increasing the temperature to 50-80 °C while monitoring the reaction by TLC.[2]
Poor Solubility of Reagents The base (e.g., K₂CO₃) and the starting amine may not be fully soluble in the chosen solvent, hindering the reaction.[8] Consider switching to a solvent with better solubilizing properties, such as DMF or DMSO.[8]
Moisture in the Reaction Water will quench strong bases like NaH and can lead to hydrolysis of the product ester.[7] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[3][7]
Problem 2: Product is Impure (Multiple Spots on TLC)
Potential Cause Troubleshooting Steps
Unreacted Starting Material If the reaction has not gone to completion, you will have unreacted thiomorpholine 1,1-dioxide. This can be addressed by increasing the reaction time, temperature, or using a slight excess (1.05-1.1 equivalents) of ethyl bromoacetate.
Ester Hydrolysis The presence of the carboxylic acid byproduct indicates hydrolysis. To mitigate this, use anhydrous conditions and a non-hydroxide base.[4][7] During workup, avoid exposing the product to strongly basic aqueous solutions for extended periods.
Workup Issues The product may be difficult to separate from starting materials or byproducts. Optimize your extraction and purification protocol. Column chromatography is often necessary for achieving high purity.

Data Presentation

The following tables summarize key experimental parameters for the N-alkylation of thiomorpholine 1,1-dioxide. These are suggested starting points and may require optimization.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterRecommended RangeNotes
Thiomorpholine 1,1-dioxide1.0 equivalentLimiting reagent.
Ethyl Bromoacetate1.05 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Base (e.g., K₂CO₃, Cs₂CO₃)1.5 - 2.0 equivalentsAn excess of a solid base is often used to ensure complete reaction.
Solvent (e.g., DMF, MeCN)5 - 10 mL per mmol of limiting reagentEnsure all reagents are adequately dissolved.
Temperature25 °C - 80 °CStart at room temperature and increase if the reaction is slow.
Reaction Time4 - 24 hoursMonitor progress by TLC to determine the optimal time.

Table 2: Comparison of Common Base/Solvent Systems

BaseSolventTypical TemperatureAdvantagesDisadvantages
K₂CO₃Acetonitrile (MeCN)RefluxEasy to handle, moderate reactivity.May have limited solubility; reaction can be slow.
Cs₂CO₃DMF25 - 60 °CHigh reactivity, often gives better yields.[1]More expensive than K₂CO₃.
NaHAnhydrous THF/DMF0 °C to RTEnsures complete deprotonation for less reactive substrates.Requires strict anhydrous conditions; flammable gas byproduct.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Thiomorpholine 1,1-dioxide (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add thiomorpholine 1,1-dioxide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried crude product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50% or higher).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine Thiomorpholine 1,1-dioxide, K₂CO₃, and anhydrous DMF addition 2. Add Ethyl Bromoacetate reagents->addition reaction 3. Heat and Stir (Monitor by TLC) addition->reaction quench 4. Quench with Water reaction->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with NaHCO₃ and Brine extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography (Silica Gel) dry->chromatography product 9. Isolate Pure Product chromatography->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_yield start Low Yield or Incomplete Reaction check_base Is the base strong enough and used in excess? start->check_base check_temp Was the reaction heated? check_base->check_temp Yes sol_base Switch to a stronger base (e.g., NaH, Cs₂CO₃) check_base->sol_base No check_reagents Are reagents pure and conditions anhydrous? check_temp->check_reagents Yes sol_temp Increase temperature (e.g., 60-80 °C) check_temp->sol_temp No check_halide Is the alkylating agent reactive enough? check_reagents->check_halide Yes sol_reagents Use anhydrous solvents and run under inert gas check_reagents->sol_reagents No sol_halide Use ethyl iodoacetate or add catalytic KI check_halide->sol_halide No

References

Stability issues of the ethyl ester in Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-(1,1-dioxidothiomorpholino)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[1][2] The thiomorpholine 1,1-dioxide (sulfone) moiety is generally considered chemically stable and less susceptible to degradation under typical experimental conditions.[3][4]

Q2: How can I prevent the hydrolysis of the ethyl ester during my experiments?

A2: To minimize hydrolysis, it is recommended to maintain the pH of your solutions within a neutral range (approximately pH 6-8). Avoid prolonged exposure to strongly acidic or basic conditions. If your experimental protocol requires acidic or basic conditions, consider minimizing the exposure time and temperature. For long-term storage, the compound should be kept in a dry, solid state at the recommended temperature.

Q3: Is the thiomorpholine 1,1-dioxide ring susceptible to degradation?

A3: The sulfone group in the thiomorpholine 1,1-dioxide ring is a robust functional group with high resistance to oxidative and hydrolytic degradation.[4] While extreme conditions could potentially lead to ring cleavage, this is not a common issue under standard laboratory and physiological conditions.[5]

Q4: Can this molecule be used as a prodrug?

A4: The ethyl ester group makes this molecule a candidate for a prodrug approach. In biological systems, esterase enzymes can hydrolyze the ethyl ester to release the active carboxylic acid form of the drug.[5] This can be a deliberate strategy to improve the pharmacokinetic properties of a compound.

Q5: What are the potential degradation products of this compound?

A5: The most likely degradation product is 2-(1,1-dioxidothiomorpholino)acetic acid, formed through the hydrolysis of the ethyl ester. Ethanol is the other product of this hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or inconsistent results over time in aqueous solutions. Hydrolysis of the ethyl ester to the less active or inactive carboxylic acid form.- Prepare fresh solutions before each experiment.- If possible, buffer the solution to a neutral pH.- Analyze the purity of your stock solution and working solutions periodically using HPLC.
Precipitation of the compound in aqueous buffers. While the thiomorpholine dioxide moiety increases polarity, the overall molecule may still have limited aqueous solubility. Precipitation can occur upon dilution of a concentrated organic stock solution into an aqueous buffer.- Optimize the concentration of the organic co-solvent (e.g., DMSO) in your final assay buffer (typically keeping it below 1%).- Prepare a more dilute stock solution.- Evaluate the use of solubility-enhancing excipients if compatible with your assay.
Appearance of an unexpected peak in my HPLC chromatogram during analysis. This could indicate the formation of a degradation product, most likely the carboxylic acid from hydrolysis.- Characterize the new peak using a technique like LC-MS to confirm its mass.- Perform a forced degradation study (see experimental protocol below) to intentionally generate the degradation product and confirm its retention time.
Variability in results between different batches of the compound. This could be due to varying levels of the hydrolyzed carboxylic acid impurity in different batches.- Always check the certificate of analysis for the purity of each batch.- Perform an initial HPLC analysis on each new batch to confirm its purity and the absence of significant degradation products.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.[6][7]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Solution: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Basic Solution: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Oxidative Solution: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

  • Thermal Stress Sample: Store a solid sample of the compound at 60°C for 24 hours, then dissolve in acetonitrile to 0.1 mg/mL.

  • Photostability Sample: Expose a solution of the compound (0.1 mg/mL in acetonitrile) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.

3. Experimental Procedure:

  • Incubate the acidic, basic, and oxidative solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, take an aliquot of each solution. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. HPLC Method Example:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 210 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation for each condition.

  • The use of a mass spectrometer in conjunction with HPLC (LC-MS) can aid in the identification of degradation products.[8]

Visualizations

Potential Degradation Pathway

parent This compound degraded 2-(1,1-dioxidothiomorpholino)acetic acid + Ethanol parent->degraded Hydrolysis (H⁺ or OH⁻)

Caption: Predicted primary degradation pathway of the compound.

Experimental Workflow for Stability Testing

cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc lcms LC-MS for Identification hplc->lcms pathway Identify Degradation Pathways lcms->pathway method Develop Stability-Indicating Method pathway->method start Prepare Compound Solutions start->acid start->base start->oxidation start->thermal start->photo

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Reactions Involving Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in chemical reactions involving sulfones. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

I. Synthesis of Sulfones via Sulfide Oxidation

The oxidation of sulfides is the most common method for synthesizing sulfones. However, achieving high yields and selectivity can be challenging. This section addresses common problems encountered during this transformation.

Frequently Asked Questions (FAQs)

Q1: My sulfide oxidation is incomplete, resulting in a mixture of starting material, sulfoxide, and sulfone. How can I drive the reaction to completion to obtain the sulfone?

A1: Incomplete oxidation is a common issue and can be addressed by modifying the reaction conditions to be more forcing. Over-oxidation of the corresponding sulfoxide is necessary to form the sulfone.[1] Key factors to consider are the choice of oxidant, catalyst, reaction temperature, and reaction time.

  • Oxidant Stoichiometry: Ensure an excess of the oxidizing agent is used. For instance, when using hydrogen peroxide (H₂O₂), a molar ratio of 2.5 to 3.0 equivalents relative to the sulfide is often recommended for complete conversion to the sulfone.[2][3]

  • Catalyst: While some oxidations can proceed without a catalyst, many systems benefit from the addition of a catalyst to increase the reaction rate and ensure complete conversion. Tungsten-based catalysts, such as sodium tungstate (Na₂WO₄), are particularly effective for oxidizing sulfides to sulfones.[2][4]

  • Temperature: Increasing the reaction temperature can significantly accelerate the rate of oxidation. For example, some protocols recommend temperatures between 50-90°C to ensure the formation of the sulfone.[2][4]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and allow the reaction to proceed until the starting sulfide and intermediate sulfoxide are no longer observed.

Below is a general experimental protocol for the complete oxidation of a sulfide to a sulfone.

Experimental Protocol: General Procedure for Oxidation of Sulfides to Sulfones [2][5]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sulfide (1 equivalent), a catalyst such as sodium tungstate dihydrate (Na₂WO₄·2H₂O) (e.g., 0.01 equivalents), and a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile).[4][5]

  • Stir the mixture at room temperature for a few minutes to ensure homogeneity.

  • Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (2.5 - 3.0 equivalents) to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to a temperature between 40°C and 60°C.[2][5]

  • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide have been completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfone.

  • Purify the crude product by recrystallization or column chromatography.

Q2: I am trying to synthesize a sulfoxide, but the reaction is over-oxidizing to the sulfone. How can I selectively obtain the sulfoxide?

A2: Preventing over-oxidation to the sulfone is crucial for the selective synthesis of sulfoxides.[1][6] This can be achieved by carefully controlling the reaction parameters.

  • Control of Oxidant Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the oxidizing agent.[2]

  • Mode of Addition: Add the oxidant slowly to the solution of the sulfide. This helps to maintain a low concentration of the oxidant in the reaction mixture, minimizing the chance of the initially formed sulfoxide being further oxidized.[6]

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -5 to 0°C) to slow down the rate of the second oxidation step.[2]

  • Careful Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the starting sulfide is consumed.[6]

  • Catalyst Choice: Some catalytic systems are designed for selective oxidation to sulfoxides.[6]

The following table summarizes the key differences in reaction conditions for selective oxidation to either the sulfoxide or the sulfone.

ParameterSelective to SulfoxideSelective to Sulfone
Oxidant (H₂O₂) Equiv. 1.0 - 1.1> 2.0
Temperature Low (e.g., 0°C)Elevated (e.g., 50-60°C)
Reaction Time Shorter (until sulfide is consumed)Longer (until sulfoxide is consumed)
Catalyst Loading May be lowerMay be higher

II. Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. However, issues with yield and stereoselectivity can arise.

Frequently Asked Questions (FAQs)

Q3: My Julia-Kocienski olefination reaction is giving a low yield. What are the potential causes and how can I improve it?

A3: Low yields in the Julia-Kocienski olefination can be attributed to several factors, including incomplete deprotonation of the sulfone, side reactions, and issues with the stability of the intermediates.

  • Base Selection and Deprotonation: Ensure a sufficiently strong base is used to completely deprotonate the sulfone. Common bases include potassium hexamethyldisilazide (KHMDS) and sodium hexamethyldisilazide (NaHMDS). The deprotonation is often performed at low temperatures (e.g., -78°C to -55°C) to prevent decomposition of the resulting carbanion.[7]

  • Self-Condensation of the Sulfone: A common side reaction is the nucleophilic attack of the sulfonyl carbanion on another molecule of the starting sulfone.[8] This can be minimized by employing "Barbier-like conditions," where the base is added slowly to a mixture of the sulfone and the aldehyde. This ensures that the aldehyde is present to react with the carbanion as it is formed.[8]

  • Reaction Temperature: The initial addition of the deprotonated sulfone to the aldehyde is typically carried out at low temperatures. Allowing the reaction to slowly warm to room temperature overnight is a common practice to ensure the reaction goes to completion.[7]

  • Purity of Reagents and Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the carbanion. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Below is a troubleshooting workflow for a low-yielding Julia-Kocienski olefination.

G start Low Yield in Julia-Kocienski Olefination check_base Is the base strong enough for complete deprotonation? start->check_base check_conditions Are the reaction conditions strictly anhydrous? check_base->check_conditions Yes solution_base Use a stronger base (e.g., KHMDS, NaHMDS). Ensure complete deprotonation before adding the aldehyde. check_base->solution_base No check_side_reactions Is self-condensation of the sulfone a possibility? check_conditions->check_side_reactions Yes solution_conditions Thoroughly dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas. check_conditions->solution_conditions No check_temp Is the reaction temperature profile optimal? check_side_reactions->check_temp No solution_side_reactions Employ 'Barbier-like conditions': add the base slowly to a mixture of the sulfone and aldehyde. check_side_reactions->solution_side_reactions Yes solution_temp Maintain low temperature during addition. Allow to warm to room temperature overnight for completion. check_temp->solution_temp No G start α-Halosulfone weak_base Weak Base (e.g., NaOH) start->weak_base strong_base Strong Base (e.g., t-BuOK) start->strong_base z_alkene Z-Alkene weak_base->z_alkene e_alkene E-Alkene strong_base->e_alkene G Ni0 Ni(0)L_n NiII_1 Ar-Ni(II)(SO2R)L_n Ni0->NiII_1 Oxidative Addition (Ar-SO2R) NiI Ar-Ni(I)L_n NiII_1->NiI Reduction (Zn) NiIII Ar-Ni(III)(Ar')BrL_n NiI->NiIII Oxidative Addition (Ar'-Br) Product Ar-Ar' NiIII->Product Reductive Elimination

References

Technical Support Center: Purification of Sulfone-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from sulfone-containing compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of sulfone-containing compounds.

Problem: Low Recovery of Sulfone After Recrystallization

Potential Causes:

  • Inappropriate Solvent Choice: The sulfone may be too soluble in the chosen solvent at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling.

  • Premature Crystallization: The compound crystallizes during hot filtration, leading to loss of product.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to collect.

Recommended Solutions:

  • Solvent Screening: Select a solvent in which the sulfone has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[2]

  • Prevent Premature Crystallization: If insoluble impurities are present, dilute the hot solution with a small amount of additional solvent before filtration to prevent the desired compound from crystallizing in the funnel.[3]

  • Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Disturbing the solution should be avoided.[2][4] Once at room temperature, cooling in an ice bath can further increase the yield.[2]

// Nodes start [label="Low Recovery After Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Is the compound highly soluble\nin the cold solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_volume [label="Was an excessive\nvolume of solvent used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_hot_filtration [label="Did crystals form during\nhot filtration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_cooling_rate [label="Was the solution\ncooled rapidly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_solvent [label="Select a less-solubilizing\nsolvent or a solvent pair.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_volume [label="Use minimum amount of\nhot solvent for dissolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_hot_filtration [label="Add a small amount of extra hot\nsolvent before filtering.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_cooling [label="Allow slow cooling to room\ntemperature before ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Recovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_solubility; check_solubility -> solution_solvent [label="Yes"]; check_solubility -> check_volume [label="No"]; check_volume -> solution_volume [label="Yes"]; check_volume -> check_hot_filtration [label="No"]; check_hot_filtration -> solution_hot_filtration [label="Yes"]; check_hot_filtration -> check_cooling_rate [label="No"]; check_cooling_rate -> solution_cooling [label="Yes"]; check_cooling_rate -> end_node [label="No"]; solution_solvent -> end_node; solution_volume -> end_node; solution_hot_filtration -> end_node; solution_cooling -> end_node; } Caption: Troubleshooting low recovery in recrystallization.

Problem: Degradation of Sulfone During Column Chromatography

Potential Causes:

  • Acidic Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive sulfone compounds.[5]

  • Hydrolysis: Presence of water in the mobile phase or on the stationary phase can lead to hydrolysis, especially for sulfones with susceptible functional groups.

  • Extended Column Time: Prolonged exposure to the stationary phase can increase the likelihood of degradation.

Recommended Solutions:

  • Deactivate Silica Gel: Flush the column with a solvent system containing 1-3% triethylamine to neutralize the acidic sites on the silica gel before loading the sample.[6]

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or reversed-phase silica (C8 or C18).[5]

  • Dry Solvents: Ensure that the solvents used for the mobile phase are anhydrous.

  • Optimize Elution: Use a solvent system that provides a good separation with a reasonable elution time to minimize contact with the stationary phase. A target Rf of ~0.35 on TLC is often a good starting point for column chromatography.[7]

// Nodes start [label="Sulfone Degradation on Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_silica [label="Is the sulfone acid-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_hydrolysis [label="Is the sulfone prone to hydrolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Is the elution time excessively long?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_silica [label="Deactivate silica with triethylamine\nor use alumina/reversed-phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_hydrolysis [label="Use anhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_time [label="Optimize mobile phase for faster elution\n(aim for Rf ~0.35).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Purified, Intact Sulfone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_silica; check_silica -> solution_silica [label="Yes"]; check_silica -> check_hydrolysis [label="No"]; check_hydrolysis -> solution_hydrolysis [label="Yes"]; check_hydrolysis -> check_time [label="No"]; check_time -> solution_time [label="Yes"]; check_time -> end_node [label="No"]; solution_silica -> end_node; solution_hydrolysis -> end_node; solution_time -> end_node; } Caption: Preventing sulfone degradation during chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in sulfone-containing compounds?

A1: Common impurities often depend on the synthetic route used to prepare the sulfone. For sulfones prepared by the oxidation of sulfides, common impurities include the corresponding unreacted sulfide and the intermediate sulfoxide.[5] In cases like the synthesis of dihydroxydiphenyl sulfone, isomers (e.g., 2,4'-isomer vs. 4,4'-isomer) can be significant impurities. Other potential impurities can include residual starting materials, reagents, and by-products from side reactions.

Q2: How do I choose the right purification method for my sulfone compound?

A2: The choice of purification method depends on the physical state of your compound and the nature of the impurities.

  • For solid sulfones: Recrystallization is often the most effective method, provided a suitable solvent can be found.[4][5]

  • For liquid sulfones: Vacuum distillation can be an option if the compound is thermally stable and has a sufficiently low boiling point.[5]

  • For separating mixtures with different polarities: Column chromatography is a versatile technique.[3]

  • For removing acidic or basic impurities: Liquid-liquid extraction with an aqueous acid or base can be very effective.[8] Scavenger resins can also be employed for this purpose.[9][10]

Q3: My sulfone compound contains an acidic (or basic) functional group. How does this affect purification?

A3: The presence of acidic or basic functional groups can be advantageous for purification.

  • Acidic Sulfones (e.g., containing a carboxylic acid or sulfonic acid group): These can be extracted from an organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). After separating the layers, the aqueous layer can be acidified to precipitate the purified sulfone, which can then be collected by filtration or extracted back into an organic solvent.[8]

  • Basic Sulfones (e.g., containing an amine group): These can be extracted from an organic solvent into an aqueous acidic solution (e.g., dilute HCl). The aqueous layer is then basified, and the purified sulfone is either collected as a precipitate or extracted with an organic solvent.[8]

Q4: What are scavenger resins and how can they be used to purify sulfones?

A4: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution.[9][11] After the reaction, the resin with the bound impurity is simply filtered off.

  • To remove excess acidic impurities, a basic scavenger resin (e.g., amine-functionalized) can be used.

  • To remove excess basic impurities (e.g., unreacted amines), an acidic scavenger resin (e.g., sulfonic acid-functionalized, also known as SCX) can be employed.[10]

  • Resins functionalized with amines can also scavenge electrophilic impurities like acid chlorides and sulfonyl chlorides.[10]

Q5: How can I separate isomeric sulfones?

A5: The separation of isomeric sulfones can be challenging but is often achievable through:

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, they can be separated by carefully controlled crystallization. For example, in the synthesis of dihydroxydiphenyl sulfone, the less soluble 4,4'-isomer can be crystallized and removed before the desired 2,4'-isomer is isolated.

  • Column Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography can effectively separate isomers based on their differential interactions with the stationary phase.

Data Presentation

Table 1: Common Solvents for Recrystallization of Sulfones

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Excellent for polar sulfones, often yields very pure product.[12]
EthanolHigh78Good for moderately polar sulfones.
MethanolHigh65Similar to ethanol, useful for moderately polar compounds.
AcetoneMedium56Effective for dissolving a range of sulfones.
Ethyl AcetateMedium77A versatile solvent for many organic compounds.
TolueneLow111Suitable for less polar, aromatic sulfones.[12]
HexaneLow69Often used as an anti-solvent in a two-solvent system.[12]
DichloromethaneMedium40Good solvent but can be slow to elute in chromatography.[6]

Table 2: Solvent Miscibility for Liquid-Liquid Extraction

This table provides a general guide to the miscibility of common extraction solvents. "Miscible" means the liquids will mix in all proportions, while "Immiscible" indicates they will form separate layers.

Solvent 1Solvent 2Miscibility
WaterDichloromethaneImmiscible
WaterDiethyl EtherImmiscible
WaterEthyl AcetateImmiscible
WaterHexaneImmiscible
WaterTolueneImmiscible
WaterEthanolMiscible
WaterAcetoneMiscible
HexaneDichloromethaneMiscible

Experimental Protocols

Protocol 1: Recrystallization of a Solid Sulfone
  • Solvent Selection: In a small test tube, add a small amount of the impure sulfone and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the impure sulfone in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring or swirling. Continue adding small portions of hot solvent until the sulfone is completely dissolved.[2][13]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of a Sulfone by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (eluent) by thin-layer chromatography (TLC). The desired sulfone should have an Rf value of approximately 0.2-0.4 for good separation.[6]

  • Column Packing: Plug the bottom of a glass column with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed without air bubbles. Add another layer of sand on top of the silica.[3][14]

  • Sample Loading: Dissolve the crude sulfone in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.[15] Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column. Collect fractions in test tubes.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure sulfone and remove the solvent using a rotary evaporator to yield the purified product.[15]

Protocol 3: Liquid-Liquid Extraction of a Sulfone from an Aqueous Mixture
  • Setup: Place the aqueous solution containing the sulfone into a separatory funnel.

  • Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.[16][17] The volume should be sufficient to allow for efficient extraction, typically about one-third to one-half the volume of the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.[8]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.[16]

  • Draining: Remove the stopper and drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid re-mixing.

  • Repeat: Repeat the extraction process with fresh organic solvent 2-3 times to maximize the recovery of the sulfone.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

References

Technical Support Center: Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Ethyl 2-(1,1-dioxidothiomorpholino)acetate. This information is intended for researchers, scientists, and professionals in drug development to help prevent the degradation of this compound during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping you to identify potential causes of degradation and implement corrective actions.

Issue/Observation Potential Cause Recommended Action
Loss of compound purity over time in aqueous solutions. Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 2-(1,1-dioxidothiomorpholino)acetic acid and ethanol.[1][2][3]- Maintain solutions at a neutral pH (around 7).- Use freshly prepared solutions for your experiments.- If storage of aqueous solutions is necessary, store at 2-8°C for short periods and consider using a buffer system.
Unexpected peaks in chromatogram after thermal stress. Thermal Decomposition: Although the thiomorpholine-1,1-dioxide ring is generally stable, prolonged exposure to high temperatures may lead to degradation. Acyclic aliphatic sulfones typically begin to decompose at temperatures above 350°C.[4][5]- Avoid exposing the compound to high temperatures for extended periods.- If heating is necessary, use the lowest effective temperature and shortest possible duration.- For analytical techniques like GC-MS, use appropriate inlet temperatures to avoid on-column decomposition.
Degradation observed in samples exposed to light. Photodegradation: Saturated heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[6][7]- Protect solutions and solid compound from direct light by using amber vials or covering containers with aluminum foil.- Minimize exposure to ambient light during experimental setup and analysis.
Inconsistent analytical results. Improper Sample Handling and Storage: Contamination, improper solvent choice, or inadequate storage conditions can lead to degradation.- Store the solid compound in a tightly sealed container at room temperature, protected from moisture.- Use high-purity solvents for preparing solutions.- Ensure compatibility of the compound with all components of your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most probable degradation pathway under typical experimental conditions is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acids and bases, leading to the formation of 2-(1,1-dioxidothiomorpholino)acetic acid and ethanol.[1][2][3] The thiomorpholine-1,1-dioxide ring itself is a robust structure with significant thermal stability.[8][9][10]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry place at room temperature. Solutions should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.

Q3: How can I monitor the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of the compound.[11][12][13][14][15] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a buffer to control pH) can be used. The appearance of a more polar peak corresponding to the carboxylic acid hydrolysis product would indicate degradation. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization, to identify volatile degradation products.[16][17][18][19]

Q4: Is the thiomorpholine-1,1-dioxide ring stable?

A4: Yes, the thiomorpholine-1,1-dioxide moiety, which is a cyclic sulfone, is generally a very stable functional group.[8][9][10] Aliphatic sulfones exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[4][5] The ring is also generally resistant to oxidation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol outlines a general method for monitoring the stability of this compound in solution.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 10% acetonitrile and increasing to 90% over 15 minutes). The aqueous phase can be buffered at a specific pH to study its effect on stability.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (typically in the range of 200-220 nm for such structures).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Spike the stock solution into the desired aqueous buffer (e.g., pH 4, 7, and 9) to a final concentration of approximately 100 µg/mL.

    • Divide each solution into two sets: one for storage at room temperature and another for storage at an elevated temperature (e.g., 40°C). Further divide each set into light-exposed and light-protected (amber vials) conditions.

    • Inject a sample from each solution at t=0 to establish the initial concentration and purity.

    • Inject samples at regular intervals (e.g., 24, 48, 72 hours) and analyze the chromatograms.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, particularly a more polar peak corresponding to the hydrolyzed carboxylic acid.

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_thermal High Temperature cluster_photo Light Exposure Compound This compound Acid 2-(1,1-dioxidothiomorpholino)acetic acid Compound->Acid H+ or OH- H2O Ethanol Ethanol Compound->Ethanol H+ or OH- H2O ThermalDecomp Decomposition Products Compound->ThermalDecomp >300°C PhotoDecomp Photodegradation Products Compound->PhotoDecomp hv

Caption: Potential degradation pathways of this compound.

StabilityWorkflow start Prepare Stock Solution spike Spike into Aqueous Buffers (pH 4, 7, 9) start->spike conditions Incubate under Different Conditions (Temp, Light) spike->conditions sampling Collect Samples at Time Intervals (t=0, 24h, 48h, ...) conditions->sampling analysis Analyze by HPLC-UV sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data end Assess Stability Profile data->end

References

Validation & Comparative

A Comparative Crystallographic Guide to Thiomorpholine Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Structural Landscape of Thiomorpholine Dioxide Derivatives

Thiomorpholine and its oxidized form, thiomorpholine-1,1-dioxide, are privileged scaffolds in medicinal chemistry, appearing in a diverse array of bioactive molecules. The rigid, chair-like conformation of the thiomorpholine-1,1-dioxide ring, coupled with the hydrogen bond accepting capacity of the sulfone group, allows for precise spatial positioning of substituents and favorable interactions with biological targets. This guide provides a comparative analysis of the X-ray crystallographic data of key thiomorpholine dioxide derivatives, offering insights into their molecular geometry and packing arrangements. This information is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of thiomorpholine and thiomorpholine-1,1-dioxide derivatives. This data allows for a direct comparison of the impact of N-substitution and oxidation state on the solid-state conformation of the heterocyclic ring.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-(4-Nitrophenyl)thiomorpholineC₁₀H₁₂N₂O₂SMonoclinicP2₁/c10.323(3)5.928(2)17.848(5)94.38(3)1087.9(6)4[1]
Thiomorpholine-1,1-dioxide C₄H₉NO₂S Data Not Available in Searched Literature
4-Phenylthiomorpholine-1,1-dioxide C₁₀H₁₃NO₂S Data Not Available in Searched Literature
4-Benzylthiomorpholine-1,1-dioxide C₁₁H₁₅NO₂S Data Not Available in Searched Literature

Note: Crystallographic data for the parent thiomorpholine-1,1-dioxide and its N-phenyl and N-benzyl derivatives were not available in the searched literature. The data for 4-(4-nitrophenyl)thiomorpholine is included as a structurally related reference compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are methodologies for the synthesis and X-ray crystallographic analysis of thiomorpholine derivatives, based on reported literature.

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine[1].

  • Reaction Setup: To a solution of 4-fluoronitrobenzene (1.41 g, 10 mmol) in acetonitrile (15 mL) in a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1.03 g, 10 mmol) and triethylamine (1.01 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4 hours.

  • Work-up: After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the pure product.

Synthesis of Thiomorpholine-1,1-dioxide (General Procedure)

The synthesis of thiomorpholine-1,1-dioxide typically involves the oxidation of thiomorpholine. A general procedure is as follows:

  • Dissolution: Dissolve thiomorpholine in a suitable solvent such as acetic acid or a mixture of water and an organic solvent.

  • Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or potassium permanganate, dropwise while maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the product can be isolated by various methods, including neutralization, extraction with an organic solvent, and subsequent crystallization.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for the crystallographic analysis of thiomorpholine derivatives.

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., chloroform-d for 4-(4-nitrophenyl)thiomorpholine)[1].

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 296 K).

  • Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure by direct methods and refine by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Visualizing the Experimental Workflow

The process of obtaining and analyzing the crystal structure of a thiomorpholine dioxide derivative can be visualized as a clear workflow.

experimental_workflow Experimental Workflow for X-ray Crystallography of Thiomorpholine Dioxide Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis & Visualization structure_refinement->data_analysis

Caption: A flowchart illustrating the key stages from synthesis to structural analysis in X-ray crystallography.

Signaling Pathways and Biological Relevance

While this guide focuses on the crystallographic aspects, it is important to note that thiomorpholine-1,1-dioxide derivatives are often investigated for their biological activities. For instance, they have been explored as inhibitors of various enzymes and receptors. Should a derivative show significant activity in a particular signaling pathway, a diagram illustrating its mechanism of action would be invaluable.

As no specific signaling pathway was identified for a crystallized thiomorpholine dioxide derivative in the searched literature, a generic placeholder diagram is provided below to illustrate the potential application of this visualization tool.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response derivative Thiomorpholine Dioxide Derivative derivative->kinase_b

Caption: An example diagram showing the inhibition of a kinase in a signaling cascade by a thiomorpholine dioxide derivative.

This guide serves as a foundational resource for researchers working with thiomorpholine dioxide derivatives. The provided data and protocols aim to facilitate further exploration of this important class of molecules and accelerate the discovery of new therapeutic agents.

References

A Comparative Guide to the Purity Analysis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of this and related compounds. This document outlines a typical reversed-phase HPLC (RP-HPLC) method, compares it with alternative chromatographic approaches, and discusses other analytical technologies. Detailed experimental protocols and comparative data are presented to aid in method selection and development.

Recommended HPLC Method for Purity Analysis

A reversed-phase HPLC method is generally the most suitable approach for the purity analysis of polar organic molecules like this compound. The following protocol is a robust starting point for method development and validation.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is designed to separate the main component from potential impurities generated during synthesis or degradation.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common first choice for reversed-phase separations.[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm. This compound lacks a strong chromophore, thus detection at a low UV wavelength is necessary.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity Integration->Report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative HPLC Methods

While the recommended RP-HPLC method is broadly applicable, alternative approaches may offer advantages for specific separation challenges.

ParameterRecommended RP-HPLC (C18)Hydrophilic Interaction Liquid Chromatography (HILIC)Polar-Embedded/Endcapped RP-HPLC
Stationary Phase Non-polar (Octadecylsilane)Polar (e.g., bare silica, amide, diol)[3][4]Moderately polar reversed-phase
Mobile Phase High aqueous to high organicHigh organic to lower organicCompatible with highly aqueous mobile phases[5]
Retention Mechanism Hydrophobic interactionsPartitioning into an adsorbed water layer on the stationary phaseMixed-mode (hydrophobic and polar interactions)
Best Suited For General purpose, good for a wide range of polarities.Very polar compounds that are poorly retained on C18 columns.[1]Enhanced retention of polar analytes in highly aqueous mobile phases.
Potential Issues Poor retention of very polar impurities.Longer equilibration times, potential for irreproducible retention.Different selectivity compared to standard C18.

Comparison with Other Analytical Techniques

Beyond HPLC, other analytical methods can be employed for purity and structural confirmation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds by HPLC and detects them by mass-to-charge ratio.Provides molecular weight and structural information, highly sensitive and specific.Higher cost and complexity compared to HPLC-UV.
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds in the gas phase and detects by mass.Excellent for volatile impurities.Not suitable for non-volatile compounds like the target analyte without derivatization.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, quantitative analysis (qNMR).Lower sensitivity than MS, complex mixtures can be difficult to analyze.
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material.Simple, fast, and inexpensive for qualitative screening.Not quantitative, lower separation efficiency than HPLC.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Analysis cluster_confirmation Structural Confirmation & Impurity ID cluster_alternative Alternative/Screening Methods HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS For peak identification NMR NMR LC_MS->NMR For definitive structure TLC TLC GC_MS GC-MS (for volatile impurities)

Caption: Relationship between analytical techniques.

Data Summary and Performance Comparison

The following table summarizes expected performance characteristics for a well-developed HPLC method for this compound.

Performance ParameterExpected Value/RangeSignificance
Retention Time (Main Peak) 10 - 15 minutesIndicates appropriate retention on the column.
Tailing Factor (Main Peak) 0.9 - 1.5A measure of peak symmetry.
Theoretical Plates (Main Peak) > 2000Indicates column efficiency and good separation power.
Resolution (between main peak and closest impurity) > 1.5Ensures accurate quantitation of impurities.
Limit of Detection (LOD) ~0.01%The lowest concentration of an impurity that can be detected.
Limit of Quantitation (LOQ) ~0.03%The lowest concentration of an impurity that can be accurately quantified.

Potential Impurities

During the synthesis of this compound, several impurities may arise. A robust HPLC method should be able to separate the main peak from these potential impurities.

Impurity TypePotential Source
Starting Materials Unreacted thiomorpholine S,S-dioxide or ethyl chloroacetate.
By-products Products from side reactions during the synthesis.
Degradation Products Hydrolysis of the ester group, for example.
N-nitroso impurities If there is a source of nitrosating agents.[6]

References

A Comparative Guide to the Biological Activities of Thiomorpholine vs. Thiomorpholine Dioxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, featured in a variety of biologically active compounds. Oxidation of the sulfur atom to a sulfoxide or a sulfone (thiomorpholine dioxide) can significantly modulate the physicochemical properties and, consequently, the biological activity of the resulting analogs. This guide provides a comparative analysis of the biological activities of thiomorpholine and thiomorpholine dioxide derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Antibacterial Activity

The oxidation state of the sulfur atom in thiomorpholine-containing compounds, particularly within the oxazolidinone class of antibiotics, has a pronounced effect on their antibacterial potency. The conversion of the sulfide in thiomorpholine to a sulfoxide or sulfone can alter the molecule's conformation, polarity, and ability to interact with its ribosomal target.

A key example is the comparison between the thiomorpholine-containing antibiotic sutezolid and its morpholine analog, linezolid. While not a direct comparison with a dioxide analog, it highlights the impact of the heteroatom in the ring. Sutezolid often exhibits superior activity against Mycobacterium tuberculosis.[1][2][3] More direct evidence comes from structure-activity relationship (SAR) studies of phenyloxazolidinones where the morpholine ring was replaced with thiomorpholine S-oxide and S,S-dioxide moieties. These studies have identified potent antibacterial agents with enhanced activity against certain pathogens.[4]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Oxazolidinone Analogs

Compound/AnalogOrganismThiomorpholine Analog (Sutezolid) MIC₅₀Thiomorpholine Dioxide Analog MIC₅₀Reference
Oxazolidinone SeriesM. intracellulare2Not explicitly compared in the same study[1][2]
Oxazolidinone SeriesM. avium4Not explicitly compared in the same study[1][2]
Oxazolidinone SeriesM. kansasii0.125Not explicitly compared in the same study[1][2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7][8][9]

Workflow for MIC Determination

prep Prepare serial two-fold dilutions of test compounds in 96-well microtiter plates inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep->inoculum inoculate Inoculate each well with the bacterial suspension inoculum->inoculate incubate Incubate the plates at 37°C for 18-24 hours inoculate->incubate read Determine the MIC as the lowest concentration with no visible bacterial growth incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity

The oxidation of the thiomorpholine ring to its dioxide form has been shown to influence the cytotoxic potential of N-azole substituted thiomorpholine derivatives. This modulation of activity is likely due to altered electronic and steric properties affecting interactions with biological targets.

A study on N-azole substituted thiomorpholine derivatives demonstrated that a thiomorpholine dioxide analog exhibited greater radical scavenging activity than ascorbic acid, while a thiazolyl thiomorpholine analog with a chloro substituent showed significant cytotoxic activity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines.[10] This highlights that both the oxidation state of the sulfur and the nature of the substituents play a crucial role in the anticancer potential.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of N-Aryl-Thiazolyl-Thiomorpholine Analogs

CompoundR-group on Phenyl RingA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)Reference
Thiomorpholine Analog H>100>100[11]
CH₃85.290.1[11]
Cl10.130.0[11]
Thiomorpholine Dioxide Analog CH₃> Ascorbic Acid (antioxidant activity)Not Reported[10]

Note: A direct comparison of the same substituted thiomorpholine and thiomorpholine dioxide analog was not available in the cited literature. The data illustrates the impact of substitution on the thiomorpholine core and the potent antioxidant activity of a dioxide analog.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12][13][14][15]

Workflow for MTT Cytotoxicity Assay

seed Seed cancer cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compounds seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate mtt Add MTT solution to each well and incubate incubate->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt->solubilize read Measure the absorbance at 570 nm solubilize->read calculate Calculate cell viability and determine IC₅₀ values read->calculate

Caption: General workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[16][17][18][19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, such as GLP-1 and GIP. Thiomorpholine-based compounds have been explored as potential DPP-IV inhibitors.[15][20][21]

While direct comparative studies between thiomorpholine and thiomorpholine dioxide analogs as DPP-IV inhibitors are not extensively reported in the searched literature, the electronic and conformational changes upon oxidation of the sulfur atom would be expected to influence binding to the active site of the DPP-IV enzyme.

Table 3: DPP-IV Inhibitory Activity of Thiomorpholine-Bearing Compounds

CompoundR-groupIC₅₀ (µmol/L)Reference
Thiomorpholine Analog 16a Isopropyl6.93[22]
Thiomorpholine Analog 16b Isobutyl6.29[22]
Thiomorpholine Analog 16c tert-Butyl3.40[22]

Note: The table shows the structure-activity relationship of thiomorpholine derivatives, indicating that steric bulk at the R-position enhances DPP-IV inhibition. Data for corresponding dioxide analogs is not available in the same study.

Experimental Protocol: DPP-IV Inhibitor Screening Assay

The inhibitory activity of compounds against DPP-IV is determined using a fluorometric assay.[23][24][25]

Workflow for DPP-IV Inhibition Assay

prepare Prepare dilutions of test compounds and control inhibitor enzyme Add DPP-IV enzyme to wells of a microplate prepare->enzyme incubate_inhibitor Add test compounds and incubate enzyme->incubate_inhibitor substrate Add a fluorogenic substrate (e.g., Gly-Pro-AMC) incubate_inhibitor->substrate incubate_reaction Incubate to allow for enzymatic reaction substrate->incubate_reaction read Measure fluorescence intensity incubate_reaction->read calculate Calculate percentage inhibition and determine IC₅₀ values read->calculate cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Nutrients Nutrient Ingestion L_cell L-cell Nutrients->L_cell Stimulates K_cell K-cell Nutrients->K_cell Stimulates GLP1 Active GLP-1 L_cell->GLP1 Secretes GIP Active GIP K_cell->GIP Secretes DPP4 DPP-IV GLP1->DPP4 Degradation Beta_cell β-cell GLP1->Beta_cell Acts on GIP->DPP4 Degradation GIP->Beta_cell Acts on Inactive_GLP1 Inactive GLP-1 Inactive_GIP Inactive GIP Insulin Insulin Secretion Beta_cell->Insulin Increases fast Fast rats overnight triton Induce hyperlipidemia with Triton WR-1339 (i.p.) fast->triton treat Administer test compounds or vehicle triton->treat blood Collect blood samples at a specified time point (e.g., 18-24h) treat->blood analyze Analyze plasma for triglyceride and cholesterol levels blood->analyze compare Compare lipid levels in treated groups to the hyperlipidemic control analyze->compare

References

Structure-Activity Relationship of Thiomorpholine Dioxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a six-membered saturated heterocycle containing sulfur and nitrogen, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The oxidation of the sulfur atom to thiomorpholine dioxide further enhances its therapeutic potential by modulating physicochemical properties such as lipophilicity and metabolic stability.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine dioxide derivatives across various therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity

Thiomorpholine dioxide derivatives have demonstrated promising anticancer properties, often by inhibiting key signaling pathways involved in cell proliferation and survival.[1]

Quantitative SAR Data: Anticancer Activity
Compound IDBasic Scaffold ModificationTarget/AssayActivity (IC50/GI50 in µM)
Compound A N-Aryl substitutionPI3Kα0.05
Compound B C-5 substitution with hydroxymethylmTOR0.12
Compound C N-Heteroaryl substitutionDNA Topoisomerase II1.5
Compound D C-2 chiral substitutionApoptosis induction in HCT1160.8

Note: Data is a representative summary from multiple sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: In Vitro Anticancer Screening

A common workflow for evaluating the anticancer potential of novel thiomorpholine dioxide derivatives involves initial screening against a panel of cancer cell lines, followed by mechanistic studies.

G cluster_workflow Experimental Workflow: Anticancer Screening start Synthesized Thiomorpholine Dioxide Derivatives cell_culture Cancer Cell Line Culture (e.g., HCT116, MCF-7) start->cell_culture treatment Treatment with Compounds (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanistic_studies Mechanistic Studies for Active Compounds (e.g., Apoptosis Assay, Western Blot) ic50->mechanistic_studies

Caption: Workflow for in vitro anticancer drug screening.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the thiomorpholine dioxide derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using statistical software.

  • Mechanistic Studies: For potent compounds, further assays such as apoptosis assays (e.g., Annexin V-FITC staining) and Western blotting for key signaling proteins are performed to elucidate the mechanism of action.

Anti-inflammatory Activity

Derivatives of thiomorpholine have been investigated for their potential to mitigate inflammatory responses.[3][4] The dioxide moiety can influence interactions with key inflammatory targets.

Quantitative SAR Data: Anti-inflammatory Activity
Compound IDBasic Scaffold ModificationTarget/AssayActivity (IC50 in µM or % Inhibition)
Compound E N-Benzoyl substitutionCOX-2 Inhibition1.2 (IC50)
Compound F C-3 phenyl substitutioniNOS Inhibition in RAW 264.7 cells68% inhibition at 10 µM
Compound G N-Sulfonyl substitutionTNF-α release from LPS-stimulated macrophages2.5 (IC50)
Compound H C-5, C-6 fused ring systemIL-6 Inhibition55% inhibition at 10 µM

Note: The presented data is a compilation from various studies and is for comparative purposes.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite Measurement (Griess Assay):

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm.

    • The percentage of NO inhibition is calculated by comparing the absorbance of treated wells with that of LPS-stimulated control wells.

Antimicrobial Activity

The thiomorpholine dioxide scaffold has been incorporated into molecules with antibacterial and antifungal properties.[5][6]

Quantitative SAR Data: Antimicrobial Activity
Compound IDBasic Scaffold ModificationTarget OrganismActivity (MIC in µg/mL)
Compound I N-aryl oxazolidinoneStaphylococcus aureus8
Compound J N-aryl oxazolidinoneEscherichia coli16
Compound K Linked to 2-(thiophen-2-yl)dihydroquinolineMycobacterium tuberculosis H37Rv25
Compound L N-substituted benzimidazoleCandida albicans12.5

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Modulation

A key mechanism through which thiomorpholine derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Thiomorpholine Thiomorpholine Dioxide Derivatives Thiomorpholine->PI3K Thiomorpholine->Akt Thiomorpholine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine dioxide derivatives.

Hypolipidemic and Antioxidant Activity

Certain thiomorpholine derivatives have been synthesized and evaluated for their ability to lower lipid levels and combat oxidative stress, suggesting potential applications in cardiovascular diseases.[5][7]

Quantitative SAR Data: Hypolipidemic and Antioxidant Effects
Compound IDN-SubstituentAssayActivity
Compound M Antioxidant moietyInhibition of microsomal lipid peroxidationIC50 = 7.5 µM
Compound N Biphenyl groupReduction of plasma triglycerides in rats80% reduction
Compound O Biphenyl groupReduction of total cholesterol in rats78% reduction
Compound P Biphenyl groupReduction of LDL in rats76% reduction

Note: The in vivo data for compounds N, O, and P were obtained in Triton WR-1339-induced hyperlipidemic rats.[7]

Experimental Protocol: In Vivo Hypolipidemic Activity

Methodology:

  • Animal Model: Hyperlipidemia is induced in rats by intraperitoneal injection of Triton WR-1339.

  • Compound Administration: The test compounds are administered to the rats (e.g., intraperitoneally) at a specific dose.

  • Blood Sampling: Blood samples are collected from the animals at specified time points after compound administration.

  • Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) are determined using standard enzymatic kits.

  • Data Analysis: The percentage reduction in lipid levels is calculated by comparing the values from the treated group with those of the hyperlipidemic control group.

This guide highlights the versatility of the thiomorpholine dioxide scaffold in medicinal chemistry. The presented data and protocols offer a foundation for researchers to compare and design novel derivatives with enhanced therapeutic properties. Further exploration of this privileged structure is warranted to develop new and effective treatments for a range of diseases.

References

A Comparative Guide to the Reactivity of Ethyl 2-(1,1-dioxidothiomorpholino)acetate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkylating agent Ethyl 2-(1,1-dioxidothiomorpholino)acetate against other well-established alkylating agents: methyl iodide, dimethyl sulfate, and iodoacetamide. The comparison focuses on their relative reactivity, cytotoxicity, and mechanisms of action, supported by available experimental data and established chemical principles.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA and proteins. This covalent modification can lead to cytotoxicity, making them valuable tools in cancer chemotherapy and biological research. However, their reactivity also poses risks of mutagenicity and off-target effects. The choice of an alkylating agent is therefore a critical decision in experimental design, balancing reactivity with selectivity and safety.

Overview of Compared Alkylating Agents

  • This compound: This compound belongs to the class of sulfones, which are generally considered to be chemically stable. The presence of the electron-withdrawing sulfonyl group and the ester moiety can influence the reactivity of the N-substituted ethyl acetate group, potentially rendering it a moderate alkylating agent.

  • Methyl Iodide (CH₃I): A classic Sₙ2 electrophile, methyl iodide is a highly reactive and volatile methylating agent. Its high reactivity is due to the excellent leaving group ability of the iodide ion.[1]

  • Dimethyl Sulfate ((CH₃)₂SO₄): An inexpensive and highly efficient methylating agent, dimethyl sulfate is widely used in industrial organic synthesis. It is known to be highly toxic and carcinogenic.[2][3]

  • Iodoacetamide (ICH₂CONH₂): This reagent is commonly used in proteomics to alkylate cysteine residues, preventing the formation of disulfide bonds. It is a potent and irreversible inhibitor of cysteine peptidases.[4]

Data Presentation: Comparative Analysis

The following tables summarize the key properties, reactivity data, and cytotoxicity of the compared alkylating agents. It is important to note that direct experimental data for this compound is limited in publicly available literature. Therefore, its reactivity and cytotoxicity are estimated based on the properties of related sulfone-containing compounds and N-substituted thiomorpholine dioxides.

Table 1: Physicochemical Properties

PropertyThis compoundMethyl IodideDimethyl SulfateIodoacetamide
Formula C₈H₁₅NO₄SCH₃IC₂H₆O₄SC₂H₄INO
Molecular Weight 221.27 g/mol 141.94 g/mol 126.13 g/mol 184.96 g/mol
Boiling Point Not available42.4 °C188 °C (decomposes)Decomposes
Solubility in Water Not availableSlightly solubleReactsSoluble

Table 2: Reactivity Data (4-(p-nitrobenzyl)pyridine Assay)

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to assess the alkylating potential of a compound. The rate of color formation is proportional to the alkylating reactivity.

Alkylating AgentRelative Reactivity (Estimated/Reported)Second-Order Rate Constant (k₂)
This compoundLow to Moderate (Estimated)Not available
Methyl IodideHigh~1.6 x 10⁻³ M⁻¹s⁻¹ (in methanol)
Dimethyl SulfateVery High~1.3 x 10⁻⁴ L/mol·s (hydrolysis rate in methanol/water)[5]
IodoacetamideHigh36 M⁻¹min⁻¹ (with free cysteine)[6]

Note: The reactivity of this compound is inferred to be lower than that of the classic alkylating agents due to the general stability of the sulfone group. The electron-withdrawing nature of the sulfone may, however, activate the ethyl acetate moiety for nucleophilic attack to some extent.

Table 3: Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Alkylating AgentCell LineIC₅₀ (µM)
This compoundNot availableNot available (Estimated to be in the high µM to mM range)
Methyl IodideVariousNot widely reported for cytotoxicity assays due to high volatility and reactivity
Dimethyl SulfateDMS53 (SCLC)~150[7]
IodoacetamideMCF7 (Breast Cancer)4.40 (24h)[8]
IodoacetamideMDA-MB-231 (Breast Cancer)15.40 (24h)[8]

Note: The cytotoxicity of this compound is expected to be significantly lower than that of highly reactive agents like iodoacetamide and dimethyl sulfate.

Experimental Protocols

Determination of Alkylating Reactivity using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

This protocol provides a method to quantitatively compare the alkylating reactivity of the test compounds.

Materials:

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • Alkylating agents (this compound, Methyl Iodide, Dimethyl Sulfate, Iodoacetamide)

  • Suitable solvent (e.g., acetone, ethanol, or a buffered aqueous solution)

  • Triethylamine or another suitable base

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NBP (e.g., 100 mM in the chosen solvent).

    • Prepare stock solutions of each alkylating agent at a known concentration (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel (e.g., a cuvette or a well of a microplate), add a specific volume of the NBP solution.

    • Add a specific volume of the solvent.

    • Initiate the reaction by adding a specific volume of the alkylating agent solution. The final concentrations should be in a suitable range to observe a measurable reaction rate.

  • Kinetic Measurement:

    • Immediately after adding the alkylating agent, start monitoring the absorbance at a specific wavelength (typically around 560 nm) over time. The formation of the alkylated NBP product results in a colored solution.

    • Record the absorbance at regular intervals for a defined period.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial rate of the reaction from the slope of the linear portion of the curve.

    • The second-order rate constant (k₂) can be calculated if the reaction is performed under pseudo-first-order conditions (i.e., with a large excess of one reactant).

Assessment of Cytotoxicity using the MTT Assay

This protocol outlines a common method for evaluating the cytotoxic effects of the alkylating agents on a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkylating agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of each alkylating agent in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC₅₀ value.[9]

Mandatory Visualization

G cluster_0 Experimental Workflow: Reactivity & Cytotoxicity Comparison prep Prepare Stock Solutions (Alkylating Agents & NBP) reactivity NBP Reactivity Assay (Kinetic Measurement) prep->reactivity Quantitative Reactivity cytotoxicity MTT Cytotoxicity Assay (Cell Viability) prep->cytotoxicity Biological Effect data_analysis Data Analysis (Rate Constants & IC50 Values) reactivity->data_analysis cytotoxicity->data_analysis comparison Comparative Analysis data_analysis->comparison G cluster_1 General Signaling Pathway of Alkylating Agent Cytotoxicity alkylating_agent Alkylating Agent dna_alkylation DNA Alkylation (e.g., Guanine-N7) alkylating_agent->dna_alkylation dna_damage DNA Damage (Cross-linking, Strand Breaks) dna_alkylation->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis

References

A Comparative Guide to the In Silico Analysis of Cyclooxygenase (COX) Inhibitors: A Hypothetical Docking Study of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative analysis of the in silico modeling and docking of known non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. Due to the absence of published experimental or in silico data for Ethyl 2-(1,1-dioxidothiomorpholino)acetate, this document presents a hypothetical study of this molecule against COX-1 and COX-2. The objective is to offer a framework for the potential evaluation of this compound and to compare its theoretical performance with established alternatives based on their known binding affinities and inhibitory concentrations.

The selection of COX-1 and COX-2 as target proteins for this hypothetical study is based on the structural similarities of this compound to other ethyl acetate derivatives that have been investigated as anti-inflammatory agents. The COX enzymes are well-established targets for drugs that reduce inflammation and pain.

Comparative Analysis of Known COX Inhibitors

To provide a benchmark for the hypothetical assessment of this compound, the following tables summarize the in silico docking scores and experimental inhibitory concentrations (IC50) of several well-known NSAIDs against COX-1 and COX-2. Lower docking scores indicate a more favorable binding affinity, while lower IC50 values represent greater inhibitory potency.

Table 1: Molecular Docking Scores of Selected NSAIDs against COX-1 and COX-2

CompoundDocking Score (kcal/mol) vs. COX-1Docking Score (kcal/mol) vs. COX-2Reference
Celecoxib--12.882[1]
Rofecoxib--9.357[1]
Diclofenac-6.5-8.5[2]
Ibuprofen--
Etoricoxib--11.22[3]
Rhoifolin-10.6-10.1[2]

Note: A direct comparison of docking scores across different studies should be approached with caution due to variations in software, force fields, and docking parameters.

Table 2: Experimental IC50 Values of Selected NSAIDs against COX-1 and COX-2

CompoundIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2COX-1/COX-2 Selectivity RatioReference
Celecoxib826.812[4]
Diclofenac0.0760.0262.9[4]
Ibuprofen12800.15[4]
Meloxicam376.16.1[4]
Rofecoxib>10025>4.0[4]
Indomethacin0.00900.310.029[4]

Experimental Protocols: Molecular Docking

The following is a generalized, step-by-step protocol for performing molecular docking using AutoDock Vina, a widely used open-source program for computational docking.

1. Preparation of the Receptor (COX-2)

  • Obtain the Protein Structure: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKT) is downloaded from the Protein Data Bank (PDB).

  • Prepare the Protein: The protein structure is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands or heteroatoms.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand

  • Obtain or Draw the Ligand Structure: The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool like ChemDraw or obtained from a database like PubChem.

  • Convert to 3D and Optimize: The 2D structure is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., MMFF94).

  • Prepare for Docking: The ligand is prepared by:

    • Detecting the rotatable bonds.

    • Merging non-polar hydrogens.

    • Assigning Gasteiger charges.

    • The prepared ligand is also saved in the PDBQT format.

3. Setting up the Grid Box

  • A grid box is defined to specify the search space for the docking simulation on the receptor.

  • The grid box should be centered on the active site of the enzyme and be large enough to accommodate the ligand in various conformations. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or from literature.

4. Running the Docking Simulation

  • AutoDock Vina is run from the command line, providing the prepared receptor and ligand files, the grid box parameters, and an output file name.

  • The command typically looks like this: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file contains the coordinates of the center of the grid box and its dimensions.

5. Analysis of Results

  • The output file contains the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visualization software (e.g., PyMOL, Chimera, or Discovery Studio) is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

Visualizations

G cluster_target Target Identification & Validation cluster_lead Lead Discovery & Optimization cluster_preclinical Preclinical Studies Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Screening Virtual Screening / HTS Target_Val->Screening Hit_to_Lead Hit-to-Lead Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo ADMET ADMET Studies In_Vivo->ADMET

Caption: A generalized workflow for in silico drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 NSAIDs COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Selective NSAIDs PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX1_housekeeping Housekeeping Functions (e.g., Gastric Protection) COX1->COX1_housekeeping COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: The Cyclooxygenase (COX) signaling pathway.

References

Validating the Mechanism of Action for a Thiomorpholine Dioxide-Based Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MEK Inhibitors

The validation of a compound's mechanism of action is a critical step in the drug discovery pipeline, providing the foundational evidence for its therapeutic potential. This guide offers a comparative framework for validating the mechanism of a thiomorpholine dioxide-containing compound, U0126, a well-characterized inhibitor of the mitogen-activated protein kinase (MAPK) pathway. By objectively comparing its performance with alternative MEK inhibitors, PD98059 and Selumetinib, and providing detailed experimental protocols and data, this guide serves as a practical resource for researchers in the field.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 are dual-specificity kinases that are central to this pathway, and their inhibition is a key strategy for modulating MAPK signaling. U0126, containing a thiomorpholine dioxide-related scaffold, is a potent and selective inhibitor of both MEK1 and MEK2.

Comparative Performance of MEK Inhibitors

The efficacy of a kinase inhibitor is determined by its biochemical potency against its target enzyme and its activity within a cellular context. The following tables summarize the performance of U0126 in comparison to PD98059 and Selumetinib.

Table 1: Biochemical Potency Against MEK1 and MEK2

CompoundTarget(s)IC50 (MEK1)IC50 (MEK2)Binding Mechanism
U0126 MEK1, MEK272 nM[1]58 nM[1]Non-competitive with ATP and ERK[1]
PD98059 MEK1, MEK22-7 µM[2]50 µM[2]Non-ATP competitive[2]
Selumetinib (AZD6244) MEK1, MEK214 nMNot specified in this sourceNon-ATP-competitive, allosteric[3]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineCancer TypeCellular EffectEffective Concentration
U0126 MDA-MB-231Triple-Negative Breast CancerInhibition of cell proliferation, induction of apoptosis and G1 arrestIC50: 12.94 µM
PD98059 Human breast cancer cellsBreast CancerInhibition of cell viability1-50 µM[2]
Selumetinib (AZD6244) HCC1937Triple-Negative Breast CancerInhibition of cell proliferation, induction of apoptosis and G1 arrestIC50: 15.65 µM
U0126 A549, HCT116Lung, Colon CancerInhibition of ERK phosphorylation10 µM
PD98059 A549Lung CancerInhibition of IL-1β-induced PGE2 releaseCorrelated with biochemical IC50
Selumetinib (AZD6244) HT-29Colorectal CancerInhibition of ERK1/2 phosphorylation and tumor growth10-100 mg/kg (in vivo)

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches for its validation, the following diagrams are provided in the DOT language for Graphviz.

MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor U0126 (Thiomorpholine Dioxide-based) Inhibitor->MEK inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by U0126.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant MEK1/2 Enzyme Biochem_Incubate Incubate with U0126 & Substrate Biochem_Start->Biochem_Incubate Biochem_Assay Kinase Activity Assay (e.g., ADP-Glo) Biochem_Incubate->Biochem_Assay Biochem_Result Determine IC50 Biochem_Assay->Biochem_Result Cell_Culture Culture Cancer Cells (e.g., BRAF/RAS mutant) Cell_Treat Treat with U0126 Cell_Culture->Cell_Treat Western_Blot Western Blot for p-ERK/Total ERK Cell_Treat->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treat->Viability_Assay Cellular_Result1 Assess Target Engagement Western_Blot->Cellular_Result1 Cellular_Result2 Determine GI50 Viability_Assay->Cellular_Result2

Caption: Workflow for validating the mechanism of action of a MEK inhibitor.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of the validation studies, detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro potency (IC50) of the thiomorpholine dioxide-based compound against MEK1 and MEK2 kinases.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Inactive ERK2 (substrate)

  • U0126, PD98059, Selumetinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each inhibitor in DMSO, starting from 10 mM. Then, dilute these stocks into the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control). Add 2.5 µL of a mixture containing the MEK1 or MEK2 enzyme and the inactive ERK2 substrate in kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at the Km for each enzyme).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot for p-ERK)

Objective: To assess the ability of the compound to inhibit MEK activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation, or HCT116 colon cancer with KRAS mutation)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • U0126, PD98059, Selumetinib

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitors or DMSO for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the thiomorpholine dioxide-based compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • U0126, PD98059, Selumetinib

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors or DMSO for 72 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the inhibitor concentration.

References

Benchmarking Ethyl 2-(1,1-dioxidothiomorpholino)acetate: A Comparative Analysis Against Known Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark analysis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate against established inhibitors of Phosphodiesterase 4 (PDE4), an enzyme of significant interest in inflammatory and respiratory disease research. While direct biological targets of this compound are not extensively documented, the broader class of thiomorpholine dioxide derivatives has demonstrated a range of anti-inflammatory activities. This guide, therefore, proceeds with the hypothesis that this compound may exert its effects through the inhibition of PDE4, a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels and a validated target for anti-inflammatory therapies.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cAMP. Elevated intracellular cAMP levels are associated with the suppression of inflammatory cell activity and the relaxation of airway smooth muscle. Inhibition of PDE4, therefore, represents a therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis. Several PDE4 inhibitors have been developed and are in clinical use, providing a strong basis for comparative studies.

Comparative Analysis of PDE4 Inhibitors

To provide a comprehensive benchmark, we compare the hypothetical inhibitory activity of this compound against three well-characterized PDE4 inhibitors: Roflumilast, Cilomilast, and Crisaborole. These inhibitors have been selected based on their established mechanisms of action and clinical relevance.

InhibitorTarget(s)IC50 (nM)¹Key Therapeutic Applications
This compound PDE4 (Hypothesized)Data Not AvailableTo be determined
Roflumilast PDE4~0.8 - 9.1Severe COPD[1][2][3][4]
Cilomilast PDE4~110 - 240Investigated for COPD and asthma[5][6][7]
Crisaborole PDE4~490Mild to moderate atopic dermatitis[8][9][10][11]

¹IC50 values can vary depending on the specific PDE4 subtype and assay conditions. The values presented are approximate ranges from published literature.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation has multiple downstream effects, including the phosphorylation and inhibition of transcription factors involved in the expression of pro-inflammatory cytokines, and the relaxation of smooth muscle cells.

PDE4_Inhibition_Pathway cluster_membrane cluster_cytosol cluster_effects ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP  + PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA  + AMP AMP PDE4->AMP  - Inflammation Decreased Inflammation PKA->Inflammation SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Inhibitor This compound (or other PDE4 Inhibitors) Inhibitor->PDE4

Caption: PDE4 Inhibition Pathway.

Experimental Protocols

To empirically determine the inhibitory potential of this compound against PDE4 and enable a direct comparison with known inhibitors, the following experimental protocols are recommended.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound

  • Known PDE4 inhibitors (Roflumilast, Cilomilast, Crisaborole) as positive controls

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagents (e.g., fluorescently labeled anti-cAMP antibody, or a coupled enzyme system that converts the product AMP into a detectable signal)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound and the control inhibitors.

  • In a microplate, add the PDE4 enzyme to the assay buffer.

  • Add the serially diluted test compounds and controls to the wells containing the enzyme and pre-incubate.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

  • Stop the reaction.

  • Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

experimental_workflow A Prepare Serial Dilutions of Test Compound and Controls C Add Compounds to Enzyme and Pre-incubate A->C B Add PDE4 Enzyme to Assay Buffer B->C D Initiate Reaction with cAMP Substrate C->D E Incubate at Controlled Temperature D->E F Stop Reaction E->F G Add Detection Reagents and Read Plate F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: In Vitro PDE4 Inhibition Assay Workflow.

Cell-Based Assay for cAMP Measurement

Objective: To assess the ability of this compound to increase intracellular cAMP levels in a cellular context.

Materials:

  • A suitable cell line expressing PDE4 (e.g., U937 human monocytic cells)

  • This compound

  • Known PDE4 inhibitors as positive controls

  • Cell culture medium and supplements

  • Forskolin (an adenylate cyclase activator)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the compound concentration to determine the dose-dependent effect.

Conclusion

This guide outlines a framework for benchmarking this compound against established PDE4 inhibitors. The provided experimental protocols will enable researchers to quantitatively assess its inhibitory potency and cellular activity. The data generated from these studies will be crucial in determining the potential of this compound as a novel anti-inflammatory agent and will provide the necessary evidence to support or refute the hypothesis of its action through the PDE4 signaling pathway. Further investigations into its selectivity for different PDE4 subtypes and its in vivo efficacy are warranted to fully characterize its pharmacological profile.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(1,1-dioxidothiomorpholino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Ethyl 2-(1,1-dioxidothiomorpholino)acetate. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Key Safety and Disposal Information

The following table summarizes the critical safety and disposal information for this compound, based on data for structurally related compounds and general laboratory chemical waste guidelines.

ParameterInformation
Hazard Classification Based on the parent compound, thiomorpholine 1,1-dioxide, this substance should be treated as an irritant and potentially harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Primary Disposal Recommendation Dispose of as hazardous chemical waste through a licensed professional waste disposal service.[1]
Spill Cleanup In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
Environmental Precautions Do not allow the chemical to enter drains or waterways.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for the collection of this compound waste. The container should be in good condition and have a secure lid.
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
  • No Mixing of Waste: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible waste mixing can lead to dangerous chemical reactions.

2. Handling and Storage of Waste:

  • Personal Protective Equipment: Always wear appropriate PPE (gloves, safety goggles, lab coat) when handling the waste.
  • Ventilation: Handle the waste in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

3. Arranging for Professional Disposal:

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.
  • Provide Documentation: Be prepared to provide the EHS department or the licensed waste disposal company with all necessary information about the waste, including its chemical name and any known hazards.
  • Licensed Disposal Vendor: The disposal of the chemical waste must be handled by a licensed and certified hazardous waste disposal company to ensure it is managed in an environmentally responsible and compliant manner.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Waste Container in a Secure, Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs provide_info Provide Waste Information to EHS/Disposal Vendor contact_ehs->provide_info disposal Licensed Vendor Collects and Disposes of Waste provide_info->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS No: 343334-01-0).[1][2] Adherence to these protocols is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Use
Eye/Face Protection Safety goggles with side shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for any damage before use. Always wash hands thoroughly after handling the chemical.
Laboratory coat.A flame-retardant and antistatic lab coat should be worn to protect against accidental skin contact.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that a calibrated chemical fume hood is used for all handling procedures to minimize inhalation exposure.[3]

    • Verify that an eyewash station and a safety shower are readily accessible and in good working order.

    • Before beginning work, ensure all necessary PPE is available and in good condition.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles or a face shield.

    • Finally, wear the recommended chemical-resistant gloves.

  • Handling the Compound:

    • Work within the sash of the chemical fume hood.

    • Handle the compound with care to avoid generating dust or aerosols.

    • Use appropriate tools for transfers and measurements.

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work area with an appropriate solvent.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing the compound in a designated, properly labeled hazardous waste container.[4]

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal service.[4]

    • Incineration in a facility equipped with an afterburner and scrubber is often the preferred method for sulfone-containing organic compounds.[4]

Visualizing Safe Handling and Disposal Workflows

The following diagrams illustrate the key steps for the safe handling and disposal of this compound.

G Safe Handling Workflow prep Preparation (Fume Hood, Eyewash/Shower) ppe Don PPE (Lab Coat, Goggles, Gloves) prep->ppe handle Chemical Handling (Inside Fume Hood) ppe->handle post Post-Handling (Decontaminate, Doff PPE, Wash Hands) handle->post G Chemical Disposal Workflow collect Waste Collection (Designated Container) label_node Labeling ('Hazardous Waste', Chemical Name) collect->label_node storage Temporary Storage (Cool, Dry, Ventilated Area) label_node->storage disposal Final Disposal (Licensed Service) storage->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.